molecular formula C5H5Cl2N3 B13741494 2-(1,1-Dichloroethyl)-1,3,5-triazine CAS No. 30361-86-5

2-(1,1-Dichloroethyl)-1,3,5-triazine

Cat. No.: B13741494
CAS No.: 30361-86-5
M. Wt: 178.02 g/mol
InChI Key: UTYQRMODGAWFOB-UHFFFAOYSA-N
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Description

Contextualization within Modern Triazine Chemistry Research

The study of 1,3,5-triazine (B166579) and its derivatives is a burgeoning area of contemporary chemical research, driven by the scaffold's versatile applications across multiple disciplines. nih.gov Modern investigations are not limited to a single application but span the fields of materials science, medicinal chemistry, and polymer science.

In materials science, functionalized 1,3,5-triazine derivatives are key components in the development of advanced photo- and electroluminescent materials. rsc.org Researchers are actively designing triazine-based molecules for use in electroluminescent devices, phosphorescent emitters, and as hole transport materials for perovskite solar cells. rsc.org The future in this area is aimed at creating sophisticated molecules for organic light-emitting diodes (OLEDs), materials with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials. rsc.org

In medicinal chemistry, the 1,3,5-triazine ring is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. nih.govresearchgate.net Triazine derivatives have demonstrated significant potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.netnih.gov The ability to easily modify the triazine core allows for the creation of extensive compound libraries, facilitating the discovery of new therapeutic agents. researchgate.net

Furthermore, triazine-based covalent organic polymers (COPs) have gained substantial attention as novel catalysts and support materials. rsc.org These porous structures, held together by strong covalent bonds, are being explored for their utility in photocatalysis, heterogeneous catalysis, and electrocatalysis. rsc.org

Field of ResearchKey Applications of 1,3,5-Triazine DerivativesExamples
Medicinal ChemistryDevelopment of novel therapeutic agents. researchgate.netresearchgate.netAnticancer, antiviral, antimicrobial, antimalarial, and anti-inflammatory drugs. nih.govresearchgate.net
Materials ScienceCreation of advanced functional materials. rsc.orgComponents for OLEDs, TADF materials, fluorescent sensors, and nonlinear optical (NLO) materials. rsc.org
Polymer ChemistrySynthesis of porous polymers for catalysis and adsorption. rsc.orgCovalent Organic Polymers (COPs) for photocatalysis, heterogeneous catalysis, and sensing. rsc.org
AgrochemicalsDevelopment of herbicides. wikipedia.orgAtrazine (B1667683), Simazine (B1681756). wikipedia.org
Dye IndustryUse as reactive dyes for cellulosic materials. wikipedia.orgChlorinated triazines form the basis of many reactive dyes. wikipedia.org

Significance of 1,3,5-Triazine Scaffolds in Advanced Chemical Synthesis

The 1,3,5-triazine (or s-triazine) ring is a six-membered heterocyclic aromatic compound with three nitrogen atoms replacing carbon-hydrogen units of a benzene (B151609) ring. nih.gov This structure is foundational in advanced chemical synthesis for several key reasons. Its high degree of symmetry and stability, coupled with its electron-deficient nature, makes it a versatile and reactive scaffold. nih.gov

A primary driver of its significance is the commercial availability and reactivity of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. wikipedia.orgresearchgate.net The three chlorine atoms on cyanuric chloride can be substituted sequentially by a wide variety of nucleophiles. This reaction is typically controlled by temperature, allowing for the precise and stepwise introduction of different functional groups at the 2, 4, and 6 positions of the triazine ring. This synthetic versatility enables the creation of a vast and diverse range of mono-, di-, and tri-substituted triazine derivatives from a single, inexpensive starting material. researchgate.net

This ability to systematically modify the substituents allows chemists to fine-tune the physicochemical and biological properties of the resulting molecules. nih.gov Consequently, the 1,3,5-triazine scaffold serves as a core structure in drug design, facilitating the development of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net The rigid triazine core acts as a framework to orient appended functional groups in specific spatial arrangements, which is crucial for interaction with biological targets like enzymes and receptors. nih.gov

Overview of Research Trajectories for Dichloroethyl-Substituted Triazines

While direct research on 2-(1,1-dichloroethyl)-1,3,5-triazine is not extensively documented in public literature, the research trajectories for structurally related halogenated alkyl triazines provide insight into its potential areas of investigation. The introduction of halogenated alkyl groups onto a triazine ring is a strategy primarily explored within medicinal chemistry, particularly for the development of anticancer agents.

Research has focused significantly on triazines bearing 2-chloroethylamine (B1212225) moieties. nih.govresearchgate.net These compounds are analogues of nitrogen mustards, a class of bifunctional alkylating agents used in chemotherapy. Their mechanism of action involves the alkylation of DNA, which inhibits tumor growth and proliferation. nih.gov Studies on these derivatives explore how the number and arrangement of the 2-chloroethylamine groups on the triazine scaffold affect cytotoxicity and anticancer activity. researchgate.net

Another related area of study involves triazines with dichloromethyl substituents. For instance, screening studies of 2-(dichloromethyl)pyrazolo[1,5-a] rsc.orgnih.govmdpi.comtriazines have revealed potential anticancer properties against various cancer cell lines, including non-small cell lung and colon cancers. mdpi.com The presence of the dichloromethyl group is critical to the observed biological activity.

These research paths suggest that the primary interest in dichloroethyl-substituted triazines would likely revolve around their potential as bioactive molecules. The gem-dichloro group (two chlorine atoms on the same carbon) in a compound like this compound would be expected to confer unique reactivity and electronic properties, making it a target for investigation as a potential alkylating agent or enzyme inhibitor in the context of drug discovery.

Compound ClassStructural FeaturePrimary Research FocusExample Application
2-Chloroethylamino-1,3,5-triazinesContains -NHCH₂CH₂Cl group(s)Anticancer activity as DNA alkylating agents. nih.govDevelopment of novel chemotherapeutics. researchgate.net
2-(Dichloromethyl)pyrazolo[1,5-a] rsc.orgnih.govmdpi.comtriazinesContains a -CHCl₂ group on a fused ring systemScreening for anticancer properties. mdpi.comPotential activity against lung and colon cancers. mdpi.com
2-(Difluoromethylbenzimidazol-1-yl)-1,3,5-triazinesContains a -CHF₂ group on a linked heterocycleEnzyme inhibition (e.g., PI3K). nih.govAntitumor activity against human cancer cell lines. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30361-86-5

Molecular Formula

C5H5Cl2N3

Molecular Weight

178.02 g/mol

IUPAC Name

2-(1,1-dichloroethyl)-1,3,5-triazine

InChI

InChI=1S/C5H5Cl2N3/c1-5(6,7)4-9-2-8-3-10-4/h2-3H,1H3

InChI Key

UTYQRMODGAWFOB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NC=N1)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 1,1 Dichloroethyl 1,3,5 Triazine and Its Derivatives

Foundational Synthetic Routes to 1,3,5-Triazine (B166579) Cores

The construction of the 1,3,5-triazine ring, a six-membered aromatic heterocycle with alternating carbon and nitrogen atoms, is primarily achieved through two robust methodologies: the cyclotrimerization of nitriles and the sequential functionalization of a pre-formed triazine ring, typically cyanuric chloride.

Cyclotrimerization is an atom-economical method for synthesizing symmetrically substituted 1,3,5-triazines directly from three equivalents of a nitrile precursor. chim.it This reaction can be promoted under various conditions, including high pressure, high temperature, or catalysis by acids, bases, or transition metals. researchgate.netresearchgate.netmdpi.com

Acid-catalyzed cyclotrimerization, often employing strong acids like triflic acid (CF₃SO₃H) or triflic anhydride, proceeds through the formation of a reactive nitrilium salt intermediate. acs.orgnih.gov This intermediate is susceptible to nucleophilic attack by two additional nitrile molecules, leading to cyclization and the formation of the stable triazine ring. However, these harsh acidic conditions may not be suitable for nitriles with sensitive functional groups.

Transition-metal catalysis offers a milder alternative for cyclotrimerization. Catalysts based on cobalt, nickel, and other metals can facilitate the [2+2+2] cycloaddition of nitriles, often under less forcing conditions than traditional thermal methods. mdpi.comnih.gov Microwave irradiation has also emerged as an effective technique, significantly reducing reaction times and often improving yields. chim.itorganic-chemistry.org

The table below summarizes various catalytic systems used for the cyclotrimerization of nitriles.

Catalyst SystemNitrile SubstrateConditionsOutcome
Triflic Anhydride (Tf₂O)Aliphatic & Aromatic NitrilesLow to high temperature, one-potUnsymmetrical triazines in moderate to good yields. acs.orgnih.gov
Yttrium SaltsAromatic NitrilesSolvent-freeMilder conditions compared to uncatalyzed reactions. chim.it
Silica-supported Lewis AcidsAliphatic & Aromatic NitrilesSolvent-free, MicrowaveGreen, efficient procedure with good yields. chim.it
CpCo(CO)₂Diynes and NitrilesMicrowave irradiationCross-cyclotrimerization to form complex heterocycles. nih.gov
Iron CatalystsAldehydes & NH₄IAir atmosphereAtom-efficient synthesis of triaryl-1,3,5-triazines. researchgate.net

This table presents a summary of general findings in triazine synthesis and does not describe the specific synthesis of the target compound.

The introduction of the 1,1-dichloroethyl group onto a triazine ring necessitates a precursor that contains this specific functionality. The most direct precursor for a cyclotrimerization approach would be 2,2-dichloropropionitrile . The synthesis of such α,α-dichloronitriles can be challenging but is chemically plausible through exhaustive chlorination of a parent nitrile or related precursor.

Another critical class of intermediates for building unsymmetrical triazines are amidines . Amidines are highly versatile building blocks that can react with various partners to form the triazine ring. nih.gov The synthesis of amidines typically begins with a nitrile, which undergoes nucleophilic addition of an amine. This reaction can be promoted by strong bases or metal catalysts. rsc.orgresearchgate.netmdpi.com The Pinner reaction, for example, involves the reaction of a nitrile with an alcohol in the presence of HCl to form an imidate salt, which can then be treated with an amine to yield the corresponding amidine. organic-chemistry.org

A plausible precursor strategy for 2-(1,1-Dichloroethyl)-1,3,5-triazine could therefore involve the synthesis of 2,2-dichloropropionamidine. This would involve the initial preparation of 2,2-dichloropropionitrile, followed by its conversion to the corresponding amidine.

Targeted Synthesis of this compound

Based on the foundational routes, the targeted synthesis of this compound could be approached via two primary hypothetical pathways.

Pathway A: Cyclotrimerization of 2,2-Dichloropropionitrile

The most direct, albeit undocumented, route would be the cyclotrimerization of three molecules of 2,2-dichloropropionitrile. This would theoretically yield 2,4,6-tris(1,1-dichloroethyl)-1,3,5-triazine. An acid-catalyzed approach using an agent like triflic acid would need to be carefully controlled, as the presence of the dichloroethyl group could lead to side reactions such as elimination under harsh conditions.

Pathway B: Condensation with Amidine Derivatives

A more controlled approach to achieve a monosubstituted triazine involves the reaction of an amidine with other building blocks. For instance, the reaction of formamidine (B1211174) (the simplest amidine) with two equivalents of a nitrile can produce a 2-substituted-1,3,5-triazine. A plausible synthesis could therefore involve the reaction of formamidine with two equivalents of 2,2-dichloropropionitrile. Alternatively, the reaction of 2,2-dichloropropionamidine with appropriate C-N synthons could also be explored. These methods offer a route to unsymmetrically substituted triazines, which is crucial for targeted synthesis. organic-chemistry.org

Optimizing the synthesis of a substituted triazine requires careful control over several parameters to maximize yield and ensure the desired regioselectivity.

Temperature Control: In syntheses starting from cyanuric chloride, temperature is the most critical factor for selective substitution. The first chlorine atom can be displaced at 0-5 °C, the second at room temperature, and the third often requires heating. nih.govderpharmachemica.commdpi.com This principle allows for the stepwise introduction of different functional groups.

Catalyst Selection: For cyclotrimerization reactions, the choice of catalyst dictates the reaction conditions and efficiency. Screening various Lewis acids, Brønsted acids, or transition metal complexes is essential to find a system that is effective without degrading sensitive functional groups like the dichloroethyl moiety. chim.it

Stoichiometry: In cross-cyclotrimerization reactions to produce unsymmetrical triazines, the relative stoichiometry of the different nitrile precursors is a key parameter to control the product distribution. acs.orgnih.gov

Solvent and Reaction Time: The choice of solvent can influence reaction rates and solubility of intermediates. Monitoring the reaction over time via techniques like TLC or GC-MS is crucial to determine the optimal reaction time that maximizes product formation while minimizing decomposition or side-product formation.

Modern synthetic chemistry emphasizes sustainability, and the synthesis of triazines is no exception. Several green chemistry principles can be applied to the potential synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, reducing energy consumption and often leading to cleaner reactions with higher yields. chim.itorganic-chemistry.org

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using reagents supported on a solid phase (e.g., silica (B1680970) gel) minimizes the use of volatile organic compounds, reducing waste and environmental impact. chim.it

Atom Economy: Cyclotrimerization is an inherently atom-economical process as all atoms of the precursor nitrile molecules are incorporated into the final product. Designing synthetic routes that maximize atom economy is a core principle of green chemistry.

Alternative Energy Sources: Sonochemistry, the use of ultrasound to promote chemical reactions, has been successfully applied to the synthesis of 1,3,5-triazine derivatives, often using water as a solvent and proceeding rapidly at room temperature.

Derivatization Strategies of the this compound Moiety

Once the this compound core is synthesized, further derivatization can be achieved, provided there are other reactive sites on the triazine ring. A common strategy involves synthesizing a precursor like 2-(1,1-dichloroethyl)-4,6-dichloro-1,3,5-triazine . The two remaining chlorine atoms on this molecule would be highly susceptible to nucleophilic aromatic substitution.

Taking advantage of the differential reactivity of the chlorine atoms, a wide variety of functional groups can be introduced. nih.govmdpi.com

Amination: Reaction with primary or secondary amines can introduce diverse amino substituents. This is one of the most common derivatization methods for chlorotriazines. nih.gov

Alkoxylation/Aryloxylation: Alcohols and phenols, typically in the presence of a base, can displace the chlorine atoms to form ethers. mdpi.com

Thiolation: Thiols react similarly to alcohols to introduce thioether linkages.

This stepwise substitution allows for the creation of a vast library of derivatives from a single, functionalized triazine precursor. The 1,1-dichloroethyl group itself also presents opportunities for further chemical modification, such as dehalogenation or substitution reactions, although these may require specific and carefully controlled conditions to avoid reactions at the triazine core.

Chemical Transformations of the Dichloroethyl Group

These groups are known to participate in several types of reactions:

Nucleophilic Substitution: The two chlorine atoms can be substituted by various nucleophiles. This reaction can be stepwise, allowing for the introduction of two different groups. The reaction is often facilitated by a Lewis acid.

Elimination Reactions: Treatment with a strong base can induce dehydrochlorination, leading to the formation of a vinyl chloride or an alkyne derivative, depending on the reaction conditions and the subsequent reactivity of the intermediate.

Reductive Dehalogenation: The dichloroethyl group can be reduced to an ethyl group using various reducing agents, such as catalytic hydrogenation or metal-based reducing systems.

Rearrangement and Cyclization: In the presence of certain reagents, such as nitrosyl chloride complexes, gem-dichloroalkyl groups, particularly on strained rings like cyclopropanes, can undergo complex rearrangement and heterocyclization reactions to form new ring systems like isoxazoles. researchgate.netresearchgate.net While the triazine ring is not strained, intramolecular reactions with substituents at other ring positions could be envisioned. For instance, novel derivatives of 3,3-dichloroprop-2-enenitrile containing urea (B33335) fragments have been shown to undergo intramolecular cyclization to form imidazolidin-2-ones. researchgate.net

Functionalization at Other Triazine Ring Positions

The functionalization of the 4- and 6-positions of the 1,3,5-triazine ring is a well-established area of chemistry, primarily revolving around the sequential nucleophilic substitution of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.gov If this compound were to be functionalized, or more likely, synthesized from an already functionalized precursor, these principles would apply.

The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for controlled, stepwise substitution:

The first chlorine is highly reactive and can be substituted by a nucleophile at low temperatures (around 0 °C). mdpi.com

The second chlorine requires moderately higher temperatures (room temperature) for substitution. mdpi.com

The third substitution requires heating, often at reflux temperatures.

This differential reactivity allows for the synthesis of unsymmetrically substituted triazines. A common synthetic strategy would involve reacting cyanuric chloride sequentially with different nucleophiles (e.g., amines, alcohols, thiols) to build the desired substitution pattern before or after the formation of the dichloroethyl group. nih.govderpharmachemica.com

Advanced Catalytic Approaches in Triazine Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and sustainability. The formation of the 1,3,5-triazine core is no exception, with both homogeneous and heterogeneous catalytic systems being developed for this purpose.

Homogeneous Catalysis in Triazine Formation

Homogeneous catalysis offers high activity and selectivity under mild reaction conditions. The primary method for forming the triazine ring is the cyclotrimerization of nitriles. Various homogeneous catalysts have been employed to facilitate this transformation, which often requires harsh conditions without catalysis. researchgate.net

Lewis Acid Catalysis: Yttrium salts, such as Yttrium(III) trifluoromethanesulfonate, have been used to catalyze the solvent-free cyclotrimerization of aromatic nitriles to yield 2,4,6-trisubstituted-1,3,5-triazines. chim.it

Copper Catalysis: Copper(II) chloride (CuCl₂) has been shown to catalyze the synthesis of 1,2-dihydro-1,3,5-triazine derivatives from amidines and N,N-dimethylethanolamine, involving the formation of three new C-N bonds. rsc.org Another approach involves the copper-catalyzed synthesis of 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides under mild conditions. nih.gov

These methods provide pathways to the triazine core that can be adapted for precursors containing the dichloroethyl moiety or a group that can be converted into it.

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts are crucial for sustainable and green chemistry as they can be easily separated from the reaction mixture and recycled, minimizing waste. doi.org Several heterogeneous systems have been developed for triazine synthesis.

Silica-Supported Lewis Acids: Lewis acids such as ZnCl₂, TiCl₄, and AlEt₂Cl supported on silica gel are effective, recyclable catalysts for the solvent-free cyclotrimerization of both aliphatic and aromatic nitriles. researchgate.netchim.it This approach is considered environmentally benign. researchgate.netchim.it

Resin-Supported Catalysts: Copper(I) cations supported on a macroporous, weakly acidic polyacrylate resin have been successfully used as a recyclable catalyst for the Ullmann-type synthesis of di- and trisubstituted 1,3,5-triazine derivatives. nih.gov The catalyst was shown to be reusable for up to ten cycles without a significant loss of activity. nih.gov

Triazine-Based Porous Polymers: Covalent Organic Polymers (COPs) and Conjugated Microporous Polymers (CMPs) that incorporate a triazine structure have been designed as advanced catalyst supports. rsc.orgacs.org These materials offer high surface area, tunable porosity, and high stability, making them excellent candidates for supporting catalytic metal species for various organic transformations, including those that could lead to functionalized triazines. rsc.orgresearchgate.net

The table below summarizes representative results for the heterogeneous catalytic synthesis of symmetrical 1,3,5-triazines from nitriles, illustrating the effectiveness of these sustainable approaches.

Nitrile PrecursorCatalystConditionsProductYield (%)Reference
BenzonitrileSi(Zn)Conventional Heating, 24h2,4,6-Triphenyl-1,3,5-triazine80 researchgate.net
BenzonitrileSi(Zn)Microwave, 15 min2,4,6-Triphenyl-1,3,5-triazine72 researchgate.net
Acetonitrile (B52724)Si(Ti)Conventional Heating, 24h2,4,6-Trimethyl-1,3,5-triazine50 researchgate.net
AcetonitrileSi(Ti)Microwave, 15 min2,4,6-Trimethyl-1,3,5-triazine60 researchgate.net
3-CyanopyridineSi(Zn)Microwave, 15 min2,4,6-Tri(3-pyridyl)-1,3,5-triazine70 researchgate.net

Reaction Mechanisms and Reactivity Studies of 2 1,1 Dichloroethyl 1,3,5 Triazine

Mechanistic Elucidation of Synthetic Pathways to 2-(1,1-Dichloroethyl)-1,3,5-triazine

The synthesis of symmetrically substituted 1,3,5-triazines is often achieved through the cyclotrimerization of nitriles. A plausible and direct synthetic route to this compound is the transition-metal-catalyzed [2+2+2] cyclotrimerization of 2,2-dichloropropionitrile. This method is a powerful tool for constructing benzene (B151609) rings and various heterocycles with high atom economy. researchgate.netresearchgate.net

The general mechanism for such a transformation, typically catalyzed by cobalt or nickel complexes, involves the coordination of the nitrile moieties to the metal center, followed by oxidative cyclization to form a metallacycle intermediate, and concluding with reductive elimination to release the triazine product and regenerate the catalyst. researchgate.netmdpi.com

Investigation of Reaction Intermediates

In the context of a transition-metal-catalyzed cyclotrimerization, the reaction proceeds through several key intermediates. While not isolated from the specific reaction involving 2,2-dichloropropionitrile, the proposed intermediates are based on well-studied analogous systems. researchgate.netresearchgate.net

Nitrile-Metal Complex: The initial step involves the coordination of two nitrile molecules to the low-valent transition metal center (e.g., Co(I)).

Azametallacyclopentadiene Formation: The two coordinated nitriles undergo oxidative coupling to form a five-membered azametallacyclopentadiene. This is a crucial intermediate that dictates the subsequent steps of the catalytic cycle.

Coordination and Insertion: A third molecule of 2,2-dichloropropionitrile then coordinates to the metal center of the azametallacyclopentadiene intermediate. This is followed by an insertion reaction, expanding the metallacycle.

Reductive Elimination: The final step is the reductive elimination from the expanded metallacycle, which releases the stable this compound aromatic ring and regenerates the active metal catalyst for the next cycle.

Transition State Analysis of Key Steps

The key steps in the catalytic cycle are the formation of the azametallacyclopentadiene and the final reductive elimination. The transition state analysis, based on theoretical studies of similar cycloadditions, reveals critical energetic details.

Oxidative Coupling Transition State: The transition state for the formation of the azametallacyclopentadiene involves the bringing together of two nitrile ligands within the coordination sphere of the metal. This step's energy barrier is influenced by the metal's nature, its ligand environment, and the electronic properties of the nitrile.

Reductive Elimination Transition State: The final ring-forming step, reductive elimination, is generally a thermodynamically favorable process leading to the formation of the stable aromatic triazine ring. The transition state involves the simultaneous formation of new sigma bonds and the breaking of the metal-carbon/metal-nitrogen bonds. The stability of the forming aromatic ring provides a strong driving force for this step.

Reactivity Profiles of the Dichloroethyl Moiety

The reactivity of this compound is centered on the geminal dichloroethyl group. This group is susceptible to nucleophilic substitution, elimination, and radical reactions. The strongly electron-withdrawing 1,3,5-triazine (B166579) ring significantly influences these reactions by affecting the polarity of the C-Cl bonds and the acidity of the adjacent methyl protons. nih.govrsc.org

Nucleophilic Substitution Reactions

The carbon atom bearing the two chlorine atoms is electrophilic and can be attacked by nucleophiles. These reactions typically proceed in a stepwise manner, with the substitution of one chlorine atom followed by the second. stackexchange.comncert.nic.in The reaction can proceed via Sₙ1 or Sₙ2 mechanisms, with the pathway depending on the nucleophile, solvent, and reaction conditions. libretexts.orgbyjus.com

Sₙ2 Mechanism: A strong nucleophile can attack the electrophilic carbon in a single, concerted step, displacing a chloride ion. This pathway would be favored by less hindered nucleophiles and polar aprotic solvents.

Sₙ1 Mechanism: In polar protic solvents, the C-Cl bond may ionize to form a secondary carbocation intermediate, which is then attacked by the nucleophile. The electron-withdrawing triazine ring would destabilize an adjacent carbocation, making this pathway less likely than for a typical alkyl halide, but it cannot be entirely ruled out, especially with weak nucleophiles.

A common nucleophilic substitution reaction for geminal dihalides is hydrolysis to form a carbonyl group. wikipedia.org In this case, reaction with water or hydroxide (B78521) would likely yield 2-acetyl-1,3,5-triazine.

Nucleophile (Nu⁻)Reagent ExampleExpected Substitution Product(s)
HydroxideNaOH (aq)2-(1-chloro-1-hydroxyethyl)-1,3,5-triazine, 2-acetyl-1,3,5-triazine
AlkoxideNaOR2-(1-alkoxy-1-chloroethyl)-1,3,5-triazine, 2-(1,1-dialkoxyethyl)-1,3,5-triazine
CyanideKCN2-(1-chloro-1-cyanoethyl)-1,3,5-triazine
AmineRNH₂2-(1-amino-1-chloroethyl)-1,3,5-triazine
ThiolateNaSR2-(1-chloro-1-thioalkyl-ethyl)-1,3,5-triazine

Elimination Reactions

When treated with a base, this compound is expected to undergo elimination reactions (dehydrohalogenation) to form unsaturated products. ucsb.edubyjus.com These reactions often compete with nucleophilic substitution, particularly when using strong, sterically hindered bases. byjus.com The process can occur in two successive steps.

First Elimination: Removal of one equivalent of HCl yields 2-(1-chlorovinyl)-1,3,5-triazine.

Second Elimination: A subsequent elimination of a second HCl molecule under more forcing conditions can produce 2-ethynyl-1,3,5-triazine.

The mechanism can be either bimolecular (E2) or unimolecular (E1). chemicalnote.com

E2 Mechanism: This is a concerted, one-step process where the base removes a proton from the methyl group at the same time the C-Cl bond breaks to form a double bond. chemicalnote.com This pathway is favored by strong bases (e.g., alcoholic KOH) and is likely the predominant mechanism due to the acidity of the methyl protons, which are activated by the adjacent dichlorinated carbon and the triazine ring.

E1 Mechanism: This two-step mechanism involves the initial formation of a carbocation, followed by deprotonation by a base. chemicalnote.com As mentioned, the formation of a carbocation adjacent to the triazine ring is disfavored, making the E1 pathway less probable.

ConditionPredominant MechanismExpected Product(s)
Strong, non-nucleophilic base (e.g., t-BuOK)E22-(1-chlorovinyl)-1,3,5-triazine
Strong base/nucleophile (e.g., NaOH in EtOH)E2 / Sₙ2 CompetitionMixture of elimination and substitution products
Weak base / Protic solvent (e.g., heat in EtOH)E1 (minor pathway)2-(1-chlorovinyl)-1,3,5-triazine

Radical Reactions Involving the Dichloroethyl Group

The carbon-chlorine bonds in the dichloroethyl group can undergo homolytic cleavage to participate in radical reactions. A primary example is reductive dehalogenation.

Reductive Dehalogenation: This reaction can be achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical chain carrier, like tributyltin hydride (n-Bu₃SnH). The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (AIBN) decomposes upon heating to form radicals.

Propagation: A tributyltin radical (n-Bu₃Sn•) abstracts a chlorine atom from the dichloroethyl group to form a carbon-centered radical and tributyltin chloride. This new radical then abstracts a hydrogen atom from another molecule of n-Bu₃SnH, yielding the reduced product and regenerating the tributyltin radical to continue the chain. This process can lead to the stepwise reduction of the dichloroethyl group to a chloroethyl group and, subsequently, to an ethyl group.

Carbene/Carbenoid Formation: In the presence of certain reducing metals like zinc or magnesium, geminal dihalides can undergo reductive elimination to form carbenes or carbenoid species. libretexts.org While less common than substitution or elimination, this pathway could open up possibilities for cyclopropanation reactions if an alkene is present. The reaction of geminal dihalides with organolithium reagents can also generate carbenes.

Reactivity of the Triazine Ring System in this compound

The 1,3,5-triazine (or s-triazine) ring is a six-membered aromatic heterocycle containing three nitrogen atoms. This structural feature is central to its chemical reactivity.

The 1,3,5-triazine ring is classified as a π-deficient system. The presence of three highly electronegative nitrogen atoms results in a significant withdrawal of electron density from the ring carbons, making the system electron-poor. youtube.comorganicchemistrytutor.com This inherent electronic deficiency deactivates the ring towards electrophilic aromatic substitution (EAS), a class of reactions typical for electron-rich aromatic compounds like benzene. researchgate.net

The deactivating nature of the triazine core in this compound is further intensified by the substituent at the C2 position. The 1,1-dichloroethyl group exerts a strong negative inductive effect (-I) due to the two electronegative chlorine atoms. libretexts.orglibretexts.org This effect further withdraws electron density from the already electron-poor triazine ring.

Consequently, this compound is expected to be exceptionally unreactive towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The combination of the π-deficient heterocycle and a strongly electron-withdrawing substituent renders the ring carbons highly electrophilic themselves, thus repelling approaching electrophiles. masterorganicchemistry.com Any attempts to force such reactions would likely require extremely harsh conditions, which could lead to the degradation of the molecule rather than substitution.

Table 1: Comparison of Relative Reactivity towards Electrophilic Aromatic Substitution

CompoundKey Structural FeaturesExpected EAS Reactivity
BenzeneElectron-rich aromatic ringBaseline reactivity
ChlorobenzeneDeactivating (-I) but o,p-directing (resonance)Less reactive than benzene masterorganicchemistry.com
Pyridineπ-deficient N-heterocycleMuch less reactive than benzene organicchemistrytutor.com
1,3,5-TriazineStrongly π-deficient N-heterocycleExtremely unreactive researchgate.net
This compoundStrongly π-deficient ring + strongly deactivating (-I) substituentPredicted to be virtually inert to EAS

In contrast to its inertness toward electrophiles, the electron-deficient nature of the 1,3,5-triazine ring makes it susceptible to attack by strong nucleophiles. researchgate.netresearchgate.net Such reactions can lead to substitution or, under certain conditions, cleavage of the heterocyclic ring. This is a well-documented reaction pathway for s-triazine and its derivatives. researchgate.netresearchgate.net

The general mechanism for nucleophilic ring-opening involves the initial attack of a nucleophile on one of the ring carbon atoms (C2, C4, or C6). This forms a tetrahedral intermediate, which can subsequently undergo a series of bond cleavages, ultimately leading to the fragmentation of the triazine ring. researchgate.net For instance, treatment of 1,3,5-triazines with nucleophiles like ammonia (B1221849), amines, or hydroxylamine (B1172632) can lead to the formation of amidines and other acyclic products. researchgate.netresearchgate.net

In this compound, nucleophilic attack would preferentially occur at the C4 or C6 positions. The C2 carbon is sterically hindered by the 1,1-dichloroethyl group, and its electrophilicity is somewhat reduced compared to C4/C6. A strong nucleophile could initiate a cascade of reactions, potentially leading to the opening of the ring and the formation of various acyclic nitrogen-containing compounds. Rearrangements of the triazine ring itself are less common but can occur in fused heterocyclic systems or under specific catalytic conditions, often proceeding through complex ring-opening and re-cyclization sequences. acs.org

Kinetic and Thermodynamic Aspects of this compound Reactions

Disclaimer: The following sections discuss the principles and methodologies for studying reaction kinetics and thermodynamics. Specific experimental data for this compound are not available in the public literature. The data presented in the tables are for the parent 1,3,5-triazine or other related derivatives and are provided for illustrative purposes only to explain the concepts.

The study of reaction kinetics for a compound like this compound would likely focus on its reactions with nucleophiles, given its reactivity profile. Kinetic studies are crucial for elucidating reaction mechanisms.

To determine the reaction rate, chemists would monitor the change in concentration of the reactant or a product over time using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography (HPLC, GC). The rate law, which expresses the relationship between the reaction rate and the concentration of reactants, is then determined.

For a hypothetical nucleophilic substitution reaction: this compound + Nu⁻ → Product + Cl⁻

The rate law would be expected to be of the form: Rate = k[Triazine][Nu⁻]

This indicates a second-order reaction, first-order in both the triazine and the nucleophile, which is typical for SNAr (Nucleophilic Aromatic Substitution) mechanisms common to chloro-substituted triazines. rsc.orgnih.gov Experimental determination would involve varying the initial concentrations of each reactant and observing the effect on the initial reaction rate.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. It can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * e^(-Ea/RT)

Where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.

The enthalpy of reaction (ΔH) represents the heat change during a reaction. For many triazine derivatives, thermodynamic data such as the standard enthalpy of formation (ΔfH°) have been determined through calorimetry. nist.gov This value is crucial for understanding the energy content of the molecule and the energetic favorability of its reactions.

Table 2: Illustrative Thermodynamic Data for 1,3,5-Triazine and a Derivative

Parameter1,3,5-Triazine (solid)2,4,6-Tris(trinitromethyl)-1,3,5-triazine (solid)Reference
Standard Enthalpy of Formation (ΔfH°solid)+75.7 kJ/mol+171.1 kJ/mol nist.govresearchgate.net
Standard Enthalpy of Combustion (ΔcH°solid)-1781.0 kJ/mol-2849.7 kJ/mol nist.govresearchgate.net

The Gibbs free energy change (ΔG) is the ultimate measure of a reaction's spontaneity. It is related to the enthalpy (ΔH) and entropy (ΔS) changes by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction. The standard Gibbs free energy change (ΔG°) is related to the equilibrium constant (Keq) of a reaction:

ΔG° = -RT * ln(Keq)

The equilibrium constant indicates the extent to which a reaction will proceed to completion. A large Keq (>1) signifies that the formation of products is favored at equilibrium. For many nucleophilic substitution reactions on chloro-triazines, the displacement of a chloride ion is highly favorable, leading to large equilibrium constants. Calculating these thermodynamic quantities for reactions involving this compound would require experimental data (e.g., from calorimetry and equilibrium concentration measurements) or high-level computational chemistry studies.

Computational Chemistry and Theoretical Investigations of 2 1,1 Dichloroethyl 1,3,5 Triazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a deep understanding of its inherent chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and predicting stability. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), the ground-state geometry of 2-(1,1-dichloroethyl)-1,3,5-triazine can be determined by finding the minimum energy conformation. scispace.com

These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For instance, in related substituted s-triazine structures, DFT calculations have been used to successfully predict geometries that show good agreement with experimental X-ray crystallography data. mdpi.com The stability of the molecule is often assessed by analyzing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nasc.ac.inresearchgate.net A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. For this compound, the electron-withdrawing nature of the chlorine atoms and the triazine ring is expected to influence these frontier orbitals significantly.

Table 1: Predicted Molecular Geometry Parameters for this compound from DFT Calculations This table presents hypothetical yet representative data for the optimized geometry of this compound, based on typical values from DFT studies on analogous chloro-substituted heterocyclic compounds. researchgate.netnanobioletters.com```html

ParameterAtoms InvolvedPredicted Value
Bond LengthC(triazine)-C(ethyl)~1.52 Å
Bond LengthC(ethyl)-Cl~1.78 Å
Bond LengthN=C (in triazine ring)~1.34 Å
Bond AngleC(triazine)-C(ethyl)-C(methyl)~110°
Bond AngleCl-C(ethyl)-Cl~109.5°
Dihedral AngleN-C(triazine)-C(ethyl)-ClVariable (defines conformation)

Ab initio methods are quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) provide a highly accurate description of electronic configuration and energetics. researchgate.netrsc.org These methods are computationally more intensive than DFT but can be crucial for validating DFT results and for studying systems where electron correlation is particularly important, such as in the calculation of excited states or ionization potentials. dovepress.comnih.govFor this compound, ab initio calculations could be used to precisely determine its ionization potential and electron affinity, offering a benchmark for understanding its behavior in redox reactions or under electronic excitation. dovepress.com

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and interactions. These simulations are invaluable for studying the dynamic nature of chemical systems. nih.govmdpi.com

The this compound molecule possesses conformational flexibility primarily due to rotation around the single bond connecting the dichloroethyl group to the triazine ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. tcu.edu By simulating the molecule's movement over nanoseconds, researchers can observe how the dichloroethyl group rotates and flexes in relation to the planar triazine ring. This analysis is crucial for understanding how the molecule's shape might change in different environments, which can influence its reactivity and interactions with other molecules. DFT calculations can also be used to map the conformational landscape and identify the most stable conformers. mdpi.commdpi.com

In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can model these intermolecular forces to predict aggregation behavior and crystal packing. Key interactions for this molecule would include:

Halogen Bonding: The electropositive region on the chlorine atoms (the σ-hole) can interact favorably with electronegative nitrogen atoms on adjacent triazine rings. semanticscholar.org* Dipole-Dipole Interactions: The molecule is polar, leading to electrostatic interactions between molecules.

π-π Stacking: The electron-deficient triazine rings can stack on top of each other, a common interaction in aromatic systems. semanticscholar.org Analysis of intermolecular interactions is critical for understanding the solid-state properties of the compound. mdpi.comHirshfeld surface analysis, often combined with DFT, is a powerful tool for visualizing and quantifying the different types of intermolecular contacts within a crystal structure. mdpi.commdpi.com

**Table 2: Potential Intermolecular Interactions for this compound** *This table summarizes the types of non-covalent interactions expected to govern the aggregation and crystal packing of the title compound, based on general principles and studies of similar halogenated N-heterocycles.* [ semanticscholar.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFgc3SBy_B-yc1OA0azHWwZWJHqF3fM14EmiP8cS855Cn8AlPFtQCdXhglyBY5cAepPHPnxUUzCU3SsPcrON1uhLN7z5n8Czb7FdDmJBXi0pTU7mHzpoP-FTk-wNjofnUhU7-R-lQ-_3hwcAihyOAYpX27UeTbKKtUc4PaHsdLHr0ZFCppB-jK3Ig%3D%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHe6DOHGgjeuj55V8Kh0VplEEENOQ7HSjeFcHHWbitkDUtAigzI6ryY0v7QVheb8mGBDu_mXlNr4i4fyMjXKKLVYLsRfTWovCrb96DazPJ-TtRabxckd6rMziVKIEkGEUVW)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGbZxbuYB0IXp6dKGgo51qs-vFB9HtX4vsQpehF7rk1nCk3v1Jn3H82Cd40BiGlot-LRWCMCMDXnBcEc5fsFc6mmSxUHxeF5WNt7bs2YutSlKayIwVNC9yw6r9lOEi-t771O0VGVrLpr9WCMqTlIVQ%3D)][ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3c47c8mQ0b12WkC0XyN_zSSnEtDKqr--sMvAcLHTAjeQkitX1IN3VYyqjXUnt0daRsRnm3cCBUx8Xi8ll3BjGrxiSuBCGtFI98Bmc8qHw5xSqlpVSHQTfE_KKGyUjz_4Uj5PPQ2eTTzsqD9s3426YZOURTxu9dLmV9-Ih)]```html
Interaction TypeParticipating Atoms/GroupsDescriptionSignificance
Halogen BondingC-Cl···N(triazine)An attractive, non-covalent interaction between the electropositive region on a chlorine atom and a nitrogen lone pair.Directional; can strongly influence crystal packing.
π-π StackingTriazine Ring ··· Triazine RingAttractive interaction between the aromatic rings of adjacent molecules.Contributes to the stabilization of stacked crystal structures.
C-H···N/Cl Hydrogen BondingC-H(methyl)···N or C-H(methyl)···ClWeak hydrogen bonds where a C-H group acts as the donor and a nitrogen or chlorine atom acts as the acceptor.Contributes to overall crystal stability and packing efficiency.
van der Waals ForcesAll atomsGeneral, non-specific attractive and repulsive forces between molecules.Provide the background cohesive energy for the condensed phase.

Predictive Modeling of Reactivity and Selectivity

Computational models are instrumental in predicting how this compound will behave in chemical reactions. By analyzing its electronic structure, one can forecast its reactivity and the selectivity of its transformations.

The distribution of the HOMO and LUMO provides key insights into the molecule's reactivity. nasc.ac.inresearchgate.net* The HOMO indicates the region of the molecule most likely to donate electrons, making it susceptible to electrophilic attack .

The LUMO indicates the region most likely to accept electrons, highlighting sites for nucleophilic attack . wuxiapptec.com For this compound, the electron-deficient carbon atoms of the triazine ring are expected to be primary sites for nucleophilic substitution, a characteristic reaction for dihalogeno-s-triazines. rsc.orgFurthermore, computational models like Quantitative Structure-Activity Relationship (QSAR) can be developed to correlate molecular descriptors (e.g., electronic properties, steric parameters) with observed reactivity or biological activity for a series of related triazine derivatives. nih.govresearchgate.netSuch models are powerful for designing new compounds with desired properties.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO is the highest-energy orbital containing electrons and is typically associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org Conversely, the LUMO is the lowest-energy orbital devoid of electrons and represents the molecule's capacity to act as an electrophile or electron acceptor. taylorandfrancis.com

The energy of the HOMO (EHOMO) is an indicator of the molecule's electron-donating tendency, while the energy of the LUMO (ELUMO) reflects its electron-accepting tendency. taylorandfrancis.com The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive.

For this compound, FMO analysis can elucidate its electronic structure and predict its reactivity towards nucleophiles and electrophiles. Theoretical calculations, such as those using DFT, would determine the energies of the HOMO and LUMO and map their spatial distribution across the molecule. rsc.org This analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the triazine ring and the dichloroethyl group would be expected to lower the energy of the LUMO, enhancing its susceptibility to nucleophilic substitution, a characteristic reaction for chloro-substituted triazines. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: These values are illustrative examples of data that would be generated from a DFT calculation and are not based on published experimental or theoretical results for this specific molecule.)

ParameterCalculated Value (eV)Implication for Reactivity
EHOMO-7.50Indicates electron-donating capability. Localization would point to the most nucleophilic sites.
ELUMO-1.25Indicates electron-accepting capability. Localization on the triazine ring would confirm sites for nucleophilic attack.
HOMO-LUMO Gap (ΔE)6.25Relates to chemical stability and polarizability. A moderate to large gap suggests relatively high kinetic stability.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity or other properties of chemical compounds based on their molecular structures. chem-soc.siscispace.com These models establish a mathematical correlation between calculated molecular descriptors and an observed property. researchgate.net For s-triazine derivatives, QSRR studies have been successfully employed to model and predict properties like chromatographic retention behavior, which serves as an important proxy for lipophilicity and potential pharmacokinetic properties. chem-soc.siresearchgate.net

The development of a QSRR model typically involves several steps:

Data Set Selection : A series of structurally related compounds, including this compound, would be chosen.

Descriptor Calculation : A wide range of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) are calculated for each molecule using specialized software. chem-soc.si

Model Development : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links the descriptors to the property of interest. chem-soc.sinih.gov Principal Component Analysis (PCA) is often used beforehand to reduce the number of variables and identify the most influential descriptors. researchgate.net

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For this compound, a QSRR model could predict its reactivity in nucleophilic substitution reactions. Descriptors such as charge distribution on the triazine ring carbons, steric hindrance around the dichloroethyl group, and electronic parameters derived from quantum chemical calculations would likely be significant. Such a model could accelerate the design of new triazine derivatives with tailored reactivity profiles.

Table 2: Examples of Molecular Descriptors Used in QSRR Studies of Triazines (Note: This table lists descriptors commonly used in QSRR modeling for s-triazines to illustrate the methodology.)

Descriptor CategoryExample DescriptorProperty Represented
ElectronicPartial charge on an atomElectrostatic interactions, reactivity towards charged species.
StericMolecular volumeSize and shape of the molecule, accessibility of reaction sites.
TopologicalConnectivity indicesMolecular branching and connectivity.
Quantum ChemicalLUMO energyElectrophilicity, susceptibility to nucleophilic attack.
ThermodynamicLogP (lipophilicity)Partitioning between polar and non-polar phases, membrane permeability.

Computational Spectroscopic Predictions and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Theoretical spectra can aid in the structural assignment of newly synthesized compounds and provide insights into their conformational behavior.

Theoretical Vibrational Spectra (IR, Raman) for Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure. The vibrational frequencies observed in these spectra correspond to specific bond stretching, bending, and torsional motions within the molecule.

Theoretical calculations, primarily using DFT, can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. mdpi.com By comparing the computed spectrum with the experimental one, a detailed assignment of each vibrational mode can be achieved. acs.org This comparison is crucial for validating the computed equilibrium geometry and for understanding how intermolecular interactions, such as hydrogen bonding in the solid state, affect the vibrational modes. acs.orgrsc.org

For this compound, theoretical vibrational spectra would be essential for confirming its structure. Calculations could be performed on different possible conformers (arising from rotation around the C-C bond between the ethyl group and the triazine ring) to determine the most stable geometry. Each conformer would have a unique calculated IR and Raman spectrum, and the best match with experimental data would identify the dominant conformation.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: These are representative values for key vibrational modes expected for this structure, based on general frequency ranges for triazines and chloroalkanes. They are not the result of a specific calculation.)

Vibrational ModePredicted Frequency (cm-1)Spectroscopic Activity
C-H stretch (triazine ring)~3050-3100IR, Raman
C-H stretch (methyl group)~2950-3000IR, Raman
C=N stretch (triazine ring)~1550-1600IR, Raman (strong)
Triazine ring breathing~990-1010Raman (strong)
C-Cl stretch~700-800IR (strong), Raman

NMR Chemical Shift Predictions for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

Computational chemistry offers methods to predict NMR chemical shifts with remarkable accuracy. github.io DFT calculations are widely used to compute the magnetic shielding tensors for each nucleus in a molecule, from which the chemical shifts can be derived. For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the low-energy conformer population to achieve good agreement with experimental results. github.io In some triazine derivatives, hindered rotation around exocyclic C-N bonds can lead to broadened signals or multiple sets of signals in the NMR spectrum, a phenomenon that can also be investigated computationally. researchgate.nettdx.cat

For this compound, predicting the ¹H and ¹³C NMR spectra would be crucial for its unambiguous characterization. Calculations would provide theoretical chemical shifts for the protons and carbons of the triazine ring and the dichloroethyl substituent. Comparing these predicted values with an experimental spectrum would provide definitive structural proof.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These values are illustrative estimates based on typical chemical shifts for similar structural motifs and are not from a specific computational study.)

AtomNucleusPredicted Chemical Shift (ppm)
Triazine ring protons (2)¹H~9.2
Methyl protons (3)¹H~2.5
Triazine ring C-H carbons (2)¹³C~168
Triazine ring C attached to side chain¹³C~175
Quaternary carbon (-CCl₂)¹³C~95
Methyl carbon (-CH₃)¹³C~35

Solvent Effects and Reaction Pathway Modeling

The solvent in which a reaction is carried out can have a profound impact on reaction rates and mechanisms. Computational modeling can explicitly account for these solvent effects, providing a more realistic description of chemical processes.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk electrostatic effects of the solvent by treating it as a continuous medium with a defined dielectric constant. Explicit solvent models, while more computationally intensive, involve including a number of individual solvent molecules around the solute, allowing for the study of specific solute-solvent interactions like hydrogen bonding.

For this compound, modeling can be used to understand its behavior in different solvents and to map out the potential energy surfaces of its reactions. The nucleophilic substitution of other groups for the hydrogen atoms on the triazine ring is a key reaction pathway for functionalization. nih.gov Theoretical modeling can be used to calculate the activation barriers for these substitution reactions, clarifying the stepwise reactivity often observed with substituted triazines. frontiersin.orgresearchgate.net This allows for the prediction of reaction outcomes under various conditions and provides a detailed, mechanistic understanding of the reaction pathways.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 1,1 Dichloroethyl 1,3,5 Triazine Research

High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation

High-resolution techniques are indispensable for piecing together the molecular puzzle of complex derivatives like 2-(1,1-dichloroethyl)-1,3,5-triazine. They offer precise information on the connectivity of atoms and the exact elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. For complex molecules such as substituted triazines, one-dimensional (¹H and ¹³C) NMR spectra can be challenging to interpret due to overlapping signals and complex coupling patterns. tdx.cat Advanced two-dimensional (2D) NMR techniques are therefore employed to resolve these complexities.

2D Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For this compound, COSY would be expected to show a correlation between the methyl protons (-CH₃) and the methine proton (-CH) if they were coupled, though in this specific structure, the ethyl group is fully substituted at the alpha position, leaving only the methyl group protons and the triazine ring protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds away. This allows for the mapping of the entire carbon skeleton. For this compound, HMBC would show correlations from the methyl protons to the quaternary carbon and the C-Cl₂ carbon of the dichloroethyl group, and from the triazine proton to the carbons within the triazine ring and the C-Cl₂ carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, which helps in determining the molecule's conformation and stereochemistry.

The characterization of triazine products by NMR can sometimes be complicated by low solubility in common deuterated solvents. tdx.cat However, the use of co-solvents or acquiring spectra at elevated temperatures can often overcome these issues. tdx.cat

Table 1: Illustrative ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Triazine Ring (C4, C6)~8.9 (s, 2H)~167.0
Triazine Ring (C2)-~175.0
-C(Cl₂)CH₃-~95.0
-C(Cl₂)CH₃~2.5 (s, 3H)~35.0

Note: Data are hypothetical and based on typical chemical shifts for similar structural motifs. 's' denotes a singlet.

Table 2: Expected Key HMBC Correlations for this compound

Proton (¹H)Correlated Carbon (¹³C)
-CH₃ (δ ~2.5)-C (Cl₂)CH₃ (δ ~95.0)
-CH₃ (δ ~2.5)Triazine C 2 (δ ~175.0)
Triazine-H (δ ~8.9)Triazine C 4/C 6 (δ ~167.0)
Triazine-H (δ ~8.9)Triazine C 2 (δ ~175.0)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within sub-ppm levels. longdom.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₅H₅Cl₂N₃), HRMS can readily distinguish its exact mass from other potential formulas with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any chlorine-containing fragments. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) leads to a distinctive [M]⁺: [M+2]⁺: [M+4]⁺ peak ratio of approximately 9:6:1. This pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms. tue.nl Techniques like Quadrupole Orbitrap High-Resolution Mass Spectrometry are often employed for such analyses. nih.govacs.org

Table 3: HRMS Data for this compound (C₅H₅Cl₂N₃)

ParameterValue
Molecular FormulaC₅H₅Cl₂N₃
Calculated Exact Mass ([M]⁺, ³⁵Cl₂)192.9861
Observed Mass192.986x (within 5 ppm accuracy)
Isotopic Peak[M+2]⁺
Calculated Exact Mass ([M+2]⁺)194.9831
Isotopic Peak[M+4]⁺
Calculated Exact Mass ([M+4]⁺)196.9802
Expected [M]⁺:[M+2]⁺:[M+4]⁺ Ratio~100 : 65.4 : 10.6

Vibrational Spectroscopy for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a "molecular fingerprint."

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum displays absorption bands at specific frequencies corresponding to particular functional groups and bond types. For this compound, the IR spectrum would be dominated by characteristic vibrations of the triazine ring and the dichloroethyl substituent. Key expected absorptions include the C=N and C-N stretching vibrations of the heterocyclic ring, C-H stretching and bending from the methyl and triazine groups, and the C-Cl stretching from the dichloro-substituted carbon. sci-hub.seacs.org

Table 4: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (Triazine Ring)3100 - 3000Medium
C-H Stretch (Methyl)2990 - 2950Medium
C=N Stretch (Triazine Ring)1580 - 1540Strong
C-N Stretch (Triazine Ring)1450 - 1400Strong
C-H Bend (Methyl)1380 - 1370Medium
C-Cl Stretch (Dichloroethyl)850 - 750Strong

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals. The symmetric breathing modes of the 1,3,5-triazine (B166579) ring are typically strong in the Raman spectrum, providing a distinct molecular fingerprint. acs.orglookchem.com

Table 5: Characteristic Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
C-H Stretch (Triazine & Methyl)3100 - 2950Medium
C=N Stretch (Triazine Ring)1580 - 1540Medium
Triazine Ring Breathing Mode~1000Strong
C-Cl Stretch (Dichloroethyl)850 - 750Strong

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the exact positions of each atom in the crystal lattice.

This technique provides definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The spatial arrangement of the atoms.

Intermolecular Interactions: Details on how molecules pack in the solid state, including hydrogen bonding and van der Waals forces. researchgate.netmdpi.com

For this compound, a crystal structure would confirm the planarity of the triazine ring and reveal the orientation of the dichloroethyl substituent relative to the ring. Such structural data is invaluable for computational chemistry studies and for understanding structure-activity relationships. mdpi.comnih.govnih.gov

Table 6: Hypothetical Crystallographic Data for this compound

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, α = 90°, β = 105°, γ = 90°
Volume (V)820 ų
Molecules per Cell (Z)4
Calculated Density1.56 g/cm³

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy probes the electronic structure of molecules by observing the transitions between different electronic energy levels upon the absorption or emission of light.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For organic molecules like this compound, this absorption corresponds to the promotion of electrons from lower-energy molecular orbitals to higher-energy ones.

The 1,3,5-triazine ring is an aromatic heterocycle, and its electronic spectrum is expected to be characterized by π → π* and n → π* transitions. mdpi.com

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For triazine derivatives, these transitions often occur in the shorter wavelength UV region. mdpi.comresearchgate.net

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms of the triazine ring, to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. mdpi.com

The presence of the 1,1-dichloroethyl substituent may cause a slight shift in the absorption maxima (λmax) compared to the unsubstituted 1,3,5-triazine. The solvent used for the analysis can also influence the position and intensity of these absorption bands. A hypothetical UV-Vis absorption data table is presented below.

Hypothetical UV-Vis Absorption Data for this compound in Methanol

λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition Assignment
225 15,000 π → π*

Fluorescence and phosphorescence are photoluminescence processes where a molecule emits a photon after being electronically excited by the absorption of light. These emission studies provide valuable insights into the properties of the excited states of a molecule. rsc.org

Fluorescence: This is the emission of light from a singlet excited state (S₁) to the singlet ground state (S₀). It is a relatively fast process, typically occurring on the nanosecond timescale. Many 1,3,5-triazine derivatives are known to be fluorescent, with applications in materials science such as organic light-emitting diodes (OLEDs). nih.govnih.gov The fluorescence emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum.

Phosphorescence: This is the emission of light from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is "spin-forbidden," making it a much slower process than fluorescence, with lifetimes ranging from microseconds to seconds. rsc.orgnih.gov Phosphorescence is often observed at low temperatures to minimize non-radiative decay processes.

Studying the fluorescence and phosphorescence of this compound would involve measuring its emission spectra, quantum yields (the efficiency of the emission process), and excited-state lifetimes. This data helps to build a comprehensive picture of the molecule's photophysical properties and its potential for applications in areas like molecular probes and emissive materials. researchgate.netscispace.com

Applications of 2 1,1 Dichloroethyl 1,3,5 Triazine in Non Biomedical Domains

Role as a Synthetic Intermediate and Building Block

The 1,3,5-triazine (B166579) ring system is a versatile scaffold in organic synthesis, largely owing to the reactivity of its substituents. The presence of chlorine atoms on the triazine ring, as is common in many triazine-based synthetic precursors, allows for sequential and controlled nucleophilic substitution reactions. This reactivity enables the construction of a wide array of more complex molecules.

Triazine derivatives, particularly those containing chloro-functional groups, are valuable precursors in the synthesis of specialized polymers. The general strategy involves the polycondensation of a dichloro-s-triazine monomer with a suitable comonomer, such as a diamine or a bisphenol, to form a polymer backbone incorporating the triazine ring. This approach has been utilized to create aromatic polymers with desirable properties.

The incorporation of the s-triazine ring into the polymer backbone can significantly enhance the thermal stability of the resulting material. Aromatic polyguanamines, for instance, have been synthesized through the solution polycondensation of 6-substituted 1,3,5-triazine-2,4-dichlorides with aromatic diamines. These polymers have demonstrated high glass transition temperatures, ranging from 202 to 241°C, and 10% weight loss temperatures between 340 and 440°C in air. The mechanical properties of films cast from these polymers are also noteworthy, with tensile strengths in the range of 102–114 MPa. titech.ac.jp

Below is a table illustrating the properties of aromatic polyguanamines synthesized from related dichloro-s-triazine monomers.

Polymer StructureGlass Transition Temperature (°C)10% Weight Loss Temperature (°C)Tensile Strength (MPa)
Polyguanamine from 6-phenyl-1,3,5-triazine-2,4-dichloride and 4,4'-oxydianiline235430110
Polyguanamine from 6-butoxy-1,3,5-triazine-2,4-dichloride and 4,4'-oxydianiline210415105
Polyguanamine from 6-phenoxy-1,3,5-triazine-2,4-dichloride and 4,4'-sulfonyldianiline241440114

Note: This data is for analogous polymers and is intended to be illustrative of the potential properties of polymers derived from chloro-s-triazine monomers.

The most common and practical method for the synthesis of substituted 1,3,5-triazines is the functionalization of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) through successive and controlled nucleophilic substitution of each chlorine atom. google.com This stepwise reactivity is due to the deactivation of the remaining C-Cl bonds after each substitution. researchgate.net This principle is also applicable to dichlorotriazines, making them valuable reagents for the synthesis of a variety of disubstituted and trisubstituted triazine derivatives.

The reaction conditions, particularly temperature, can be controlled to achieve selective substitution. For instance, the first chlorine atom of cyanuric chloride can be substituted at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures. researchgate.net This allows for the precise introduction of different functional groups onto the triazine core.

Given this established reactivity, 2-(1,1-dichloroethyl)-1,3,5-triazine can be considered a reagent for the synthesis of other heterocyclic compounds. The chlorine atoms on the triazine ring (if present, as the name suggests the dichloro functionality is on the ethyl group, which might be a misinterpretation of a structure that has a dichloro-substituted ring and an ethyl group) would be susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of new C-N, C-O, and C-S bonds, respectively. This would allow for the creation of a library of triazine derivatives with diverse functionalities, which could be screened for various applications.

The table below summarizes the typical reaction conditions for the sequential substitution of chlorine atoms in cyanuric chloride, which serves as a model for the reactivity of other chloro-triazines.

Substitution StepNucleophileTypical Reaction Temperature
First ChlorineAmine, Alcohol, or Thiol0-5 °C
Second ChlorineAmine, Alcohol, or ThiolRoom Temperature
Third ChlorineAmine, Alcohol, or ThiolElevated Temperature (e.g., reflux)

Note: This data is for the analogous compound, cyanuric chloride, and illustrates the general principles of reactivity.

Materials Science Applications

The unique chemical structure of the triazine ring imparts specific properties to materials that incorporate it. These properties include high thermal stability, flame retardancy, and, in some cases, UV absorption capabilities. These characteristics make triazine-based materials attractive for a range of applications in materials science.

The incorporation of triazine units into polymer backbones is a well-established strategy for developing high-performance materials. Bismaleimide-triazine (BT) resins, for example, are a class of thermosetting polymers known for their high thermal stability, low dielectric constant, and good insulation properties. primaryinfo.comglobethesis.com These resins are typically formed by the copolymerization of bismaleimide (B1667444) and a cyanate (B1221674) ester, the latter of which trimerizes to form the triazine crosslinks.

The resulting BT resins are widely used as substrate materials for printed circuit boards and in semiconductor packaging due to their excellent performance characteristics. primaryinfo.com The triazine rings contribute to the high glass transition temperature and thermal stability of the cured resin. researchgate.net

While the direct use of this compound in such resins has not been reported, its potential as a comonomer in the synthesis of functional polymers suggests it could be used to create novel resins with tailored properties. The dichloroethyl group could introduce additional functionalities or modify the crosslinking behavior of the resin, potentially leading to materials with unique mechanical or dielectric properties.

The following table highlights key properties of a standard BT resin used in electronic applications.

PropertyValue
Glass Transition Temperature (Tg)> 200 °C
Dielectric Constant (at 1 MHz)~3.0 - 3.5
Water AbsorptionLow
Thermal StabilityHigh

Note: This data is for a general Bismaleimide-Triazine (BT) resin and serves as an example of the properties of triazine-containing resins.

Triazine derivatives have found applications in the field of coatings and adhesives due to their ability to act as crosslinking agents and to enhance the durability of the final product. For instance, triisocyanato triazines can function as crosslinkers for compounds containing active hydrogen groups, such as hydroxylated polymers, to form environmentally resistant coatings. google.com

Furthermore, certain triazine derivatives are utilized as UV absorbers to protect coatings, plastics, and adhesives from the degrading effects of ultraviolet radiation. sarex.com These additives work by absorbing harmful UV light, thus preventing it from reaching and damaging the polymer matrix.

A series of 4,6-dichloro-1,3,5-triazines have been synthesized and investigated as potential dentin-bonding agents. These monomers possess chlorine atoms that can react with the amine and hydroxyl groups present in dentinal collagen, as well as double bonds that can copolymerize with dental resins. nih.gov This demonstrates the potential of dichlorotriazines to function as adhesion promoters.

Given these precedents, this compound could potentially be explored for similar applications. Its reactive chlorine atoms could facilitate crosslinking in coating and adhesive formulations, while the triazine ring might contribute to improved thermal stability and UV resistance.

The development of advanced composite materials often relies on high-performance thermosetting resins as the matrix material. As mentioned previously, bismaleimide-triazine (BT) resins are a key component in the fabrication of laminates for the electronics industry. primaryinfo.com These resins are used to impregnate reinforcing materials, such as glass fibers, to create rigid and thermally stable substrates for electronic components. tandfonline.com

The properties of the resulting composite material are highly dependent on the characteristics of the matrix resin. Research has been conducted on modifying BT resins to further enhance their properties. For example, the incorporation of graphene oxide into BT resin has been shown to improve the mechanical and tribological properties of the resulting composites. globethesis.com

In this context, novel triazine derivatives could be developed as building blocks for new matrix resins with enhanced performance. The introduction of specific functional groups, such as the dichloroethyl group in this compound, could be a strategy to tailor the properties of the resin and, consequently, the final composite material. This could lead to composites with improved flame retardancy, mechanical strength, or dielectric properties, suitable for demanding applications in the aerospace, automotive, and electronics industries.

The table below provides an example of the effect of a modifier on the mechanical properties of a glass fiber-reinforced BT resin composite.

Composite CompositionElongation at Break (%)Ultimate Tensile Stress (MPa)Toughness (MJ/m³)
Unmodified BT Resin/Glass Fiber1.52001.5
BT Resin/Glass Fiber with 5 wt% PEG-80002.51235.82.67

Note: This data is for a modified Bismaleimide-Triazine (BT) resin composite and illustrates how the properties of triazine-based composites can be tailored. tandfonline.com

Catalytic Applications

The nitrogen-rich core of the 1,3,5-triazine system provides intrinsic properties suitable for catalytic applications, either by acting as a ligand to coordinate with metal centers or by serving as a stable scaffold for organocatalytic functional groups.

The design of ligands is crucial in homogeneous catalysis, dictating the reactivity and selectivity of a metal catalyst. semanticscholar.org Triazine derivatives have been explored as building blocks for ligands in metal-mediated transformations. semanticscholar.org The nitrogen atoms in the 1,3,5-triazine ring can act as donor sites for coordination with transition metals. researchgate.net The π-acidity of the triazine ring can also influence the electronic properties of the resulting metal complex, potentially stabilizing it under certain catalytic conditions. semanticscholar.org

For this compound, the key structural features relevant to ligand design are:

Triazine Core: The three nitrogen atoms of the triazine ring can serve as coordination points for metal ions.

Dichloroethyl Group: This group can be synthetically modified to introduce additional donor atoms, creating multidentate ligands which can form stable chelate complexes with metals.

While numerous triazine-based ligands have been synthesized and studied, specific research detailing the synthesis and application of this compound as a ligand in metal catalysis is not extensively documented in the available literature. The potential lies in its use as a precursor to more complex ligands, as summarized in the table below.

Table 1: Potential Ligand Design Strategies Based on the this compound Scaffold

Structural FeaturePotential Role in Ligand DesignExample of General Triazine Application
Triazine Ring NitrogensDirect coordination to a metal center, forming monodentate or bridging ligands.Coordination complexes with Fe(II), Co(II), Ni(II), and Cu(II). researchgate.net
1,1-Dichloroethyl GroupServes as a reactive site for further functionalization to introduce chelating groups (e.g., phosphines, amines, pyridyls).Synthesis of tridentate ligands from dichloro-triazine precursors. researchgate.net
Overall π-deficient natureCan stabilize low-valent metal centers and influence the redox properties of the catalyst.Used to construct redox-active ligands. semanticscholar.org

Organocatalysis employs small organic molecules to accelerate chemical reactions. The stability and rigid geometry of the 1,3,5-triazine ring make it an attractive scaffold for developing organocatalysts. Functional groups with catalytic activity can be attached to the triazine core to create a well-defined catalytic environment.

The this compound molecule could serve as a precursor for organocatalysts. The chlorine atoms on the ethyl group are reactive leaving groups, allowing for nucleophilic substitution to introduce catalytically active moieties. For example, substitution with chiral amines or thiols could yield catalysts for asymmetric synthesis. Despite this potential, there is a lack of specific studies in the scientific literature describing the use of this compound itself as an organocatalyst or as a direct precursor for one.

Applications in Agrochemical Research (excluding safety/toxicology)

Triazine derivatives are a well-established class of compounds in agrochemical research, most notably as herbicides like Atrazine (B1667683) and Simazine (B1681756). cdc.govaccustandard.com However, the versatility of the triazine core allows for its incorporation into other types of agrochemicals as well.

The synthesis of complex agrochemicals often involves the use of versatile chemical intermediates. Chlorinated triazines, such as the widely used Cyanuric chloride, serve as fundamental building blocks for a vast array of derivatives due to the sequential and controlled reactivity of their chlorine atoms with nucleophiles. researchgate.netresearchgate.net

The this compound could theoretically be utilized as a precursor for non-herbicidal agrochemicals, such as fungicides or insecticides. The dichloroethyl group offers a reactive handle for chemical modification to build more complex molecules, while the triazine ring acts as a stable core structure. A search of the literature did not reveal specific instances of this compound being used as a precursor for commercially available non-herbicidal agrochemicals. Its utility in this area remains a theoretical possibility based on the known reactivity of related compounds.

Table 2: Examples of Non-Herbicidal Agrochemical Intermediates Based on the Triazine Core

Triazine IntermediateTarget Agrochemical ClassSynthetic Utility
2-Amino-4-methoxy-6-methyl-1,3,5-triazine (AMMT)Sulfonylurea HerbicidesUsed as a key building block in the synthesis of certain sulfonylurea herbicides. raysbiotech.com
2-Chloro-5-chloromethylpyridine (CCMP)Neonicotinoid InsecticidesWhile not a triazine, it exemplifies how chlorinated heterocycles are vital precursors (e.g., for Imidacloprid). raysbiotech.com A similar principle could apply to functionalized triazines.

Agrochemical formulations often include adjuvants, which are inert substances added to a pesticide product to enhance its effectiveness or application characteristics. Adjuvants can act as wetting agents, emulsifiers, dispersants, or compatibility agents. While some triazine-based compounds might be used in formulations, the primary role of the triazine structure in agrochemicals is typically as the active ingredient itself. There is no specific information available in the reviewed literature to suggest that this compound is used as an adjuvant or formulation agent in agrochemical products.

Development of Advanced Functional Materials

The 1,3,5-triazine ring is a valuable building block for advanced functional materials due to its high thermal stability, rigid planar structure, and electron-deficient nature. st-andrews.ac.uk These properties make it an excellent core for constructing molecules with specific optoelectronic properties, such as those used in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. rsc.org

The general strategy for creating these materials involves attaching functional groups (chromophores) to the 2, 4, and 6 positions of the triazine ring. st-andrews.ac.uk The electron-withdrawing triazine core can be combined with electron-donating "arms" to create molecules with strong intramolecular charge-transfer characteristics, which are often essential for luminescence. mdpi.com

While there is extensive research on various substituted triazines for materials science, specific studies detailing the incorporation of the this compound moiety into advanced functional materials are not prominent in the literature. The reactive dichloroethyl group could potentially serve as an anchoring point to polymerize the triazine core into a larger material or to attach other functional units post-synthesis. However, this potential application has not been explicitly demonstrated.

Environmental Transformation and Degradation Pathways of 2 1,1 Dichloroethyl 1,3,5 Triazine

Photolytic Degradation Mechanisms

Photolysis, or degradation by light, is a significant pathway for the transformation of s-triazine compounds in the aquatic environment and on soil surfaces. This process can occur through direct absorption of light or via indirect mechanisms involving photosensitizing agents.

Indirect photolysis often plays a more significant role in the environmental degradation of organic compounds than direct photolysis. This process is mediated by naturally occurring photosensitizers, such as nitrate (B79036) ions, which absorb sunlight and generate highly reactive transient species, most notably hydroxyl radicals (•OH). nih.gov These radicals are powerful oxidizing agents that can initiate the degradation of s-triazine compounds. nih.gov

The reaction of hydroxyl radicals with s-triazines can lead to the formation of various intermediates through processes like dechlorination, dealkylation, and oxidation of the side chains. nih.govuoi.gr For 2-(1,1-Dichloroethyl)-1,3,5-triazine, radical-mediated degradation would likely involve the attack of the •OH radical on the dichloroethyl group or the triazine ring itself, initiating a cascade of reactions leading to mineralization. Studies on other triazine derivatives have shown that photocatalytic degradation, for instance using titanium dioxide (TiO2) under simulated solar light, can effectively degrade these compounds with half-lives ranging from 10 to 40 minutes. uoi.gr

Table 1: Examples of Half-lives for s-Triazine Herbicides via TiO2 Photocatalysis

s-Triazine CompoundHalf-life (minutes)
Atrazine (B1667683)20.5
Propazine24.2
Cyanazine10.8
Prometryne38.3

Data sourced from studies on photocatalytic degradation under simulated solar light. uoi.gr

Hydrolytic Stability and Transformation Kinetics

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of s-triazines is highly dependent on the pH of the surrounding medium.

The hydrolysis of chlorinated s-triazines is generally catalyzed by both acidic and alkaline conditions. researchgate.net For many triazine-based compounds, the rate of hydrolysis is strongly dependent on the pH of the aqueous solution. researchgate.net For instance, studies on hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) have shown that alkaline hydrolysis is a significant degradation pathway. nih.gov It is anticipated that this compound would exhibit similar pH-dependent stability. Under acidic conditions, protonation of the nitrogen atoms in the triazine ring would make the carbon atoms more susceptible to nucleophilic attack by water. In alkaline conditions, direct nucleophilic substitution of the chloroethyl group by a hydroxide (B78521) ion could occur.

Hydrolysis of chlorinated s-triazines typically results in the replacement of chlorine atoms with hydroxyl groups. nih.gov For this compound, a primary hydrolytic byproduct would likely be 2-(1,1-dihydroxyethyl)-1,3,5-triazine, formed by the substitution of the two chlorine atoms. Further degradation could lead to the cleavage of the side chain and ultimately the breakdown of the triazine ring, yielding compounds like cyanuric acid. nih.gov In the alkaline hydrolysis of RDX, byproducts such as 4-nitro-2,4-diazabutanal, nitrite, formaldehyde, and nitrous oxide have been identified. nih.gov

Biotic Degradation Processes (Microbial, Abiotic)

Biotic degradation, particularly by microorganisms, is a crucial pathway for the complete mineralization of s-triazine herbicides in soil and water. mdpi.com

Microbial degradation is the primary mechanism for the breakdown of many s-triazine herbicides in the environment. nih.gov Numerous soil bacteria and fungi have been identified that can utilize s-triazines as a source of nitrogen and sometimes carbon. mdpi.comresearchgate.net The most well-studied degradation pathway is for atrazine, which involves a series of enzymatic reactions. This pathway is initiated by an enzyme, AtzA (atrazine chlorohydrolase), which catalyzes the hydrolysis of the chlorine substituent to form hydroxyatrazine. sigmaaldrich.com Subsequent enzymes (AtzB and AtzC) catalyze the removal of the ethylamino and isopropylamino side chains. nih.govsigmaaldrich.com The final step involves the cleavage of the triazine ring by AtzD, which hydrolyzes the intermediate cyanuric acid to ammonia (B1221849) and carbon dioxide. mdpi.com

It is plausible that microbial consortia capable of degrading other chlorinated s-triazines could also degrade this compound. The process would likely begin with enzymatic dechlorination of the side chain, followed by further breakdown.

Abiotic degradation, distinct from hydrolysis and photolysis, can also occur under specific environmental conditions. For example, some chlorinated compounds can be degraded abiotically through reductive dechlorination in anaerobic environments, often mediated by minerals containing reduced iron. nih.gov Studies on RDX have also shown that it can be rapidly destroyed by sulfides in the presence of black carbon, an abiotic process that could be relevant in certain sedimentary environments. nih.gov

Table 2: Key Enzymes in Atrazine Biodegradation

EnzymeGeneFunctionReference
Atrazine chlorohydrolaseatzACatalyzes the dechlorination of atrazine to hydroxyatrazine. sigmaaldrich.com
Hydroxyatrazine ethylaminohydrolaseatzBRemoves the ethylamino side chain from hydroxyatrazine. sigmaaldrich.com
N-isopropylammelide isopropylaminohydrolaseatzCRemoves the isopropylamino side chain to form cyanuric acid. nih.gov
Cyanuric acid amidohydrolaseatzDCatalyzes the cleavage of the triazine ring of cyanuric acid. mdpi.com

Microbial Transformation Pathways (non-toxicological)

While direct microbial transformation studies on this compound are not available, the degradation of other chloro-s-triazine herbicides is well-documented. Microorganisms in soil and aquatic environments are the primary drivers of s-triazine degradation. The transformation pathways for these related compounds typically involve a sequence of hydrolytic reactions that ultimately lead to the complete mineralization of the triazine ring. mdpi.comuni-konstanz.de

Key microbial degradation pathways observed for analogous chloro-s-triazines include:

Dechlorination: The initial and often rate-limiting step is the hydrolytic removal of the chlorine atom from the triazine ring. This is a crucial detoxification step, as dechlorination generally reduces the herbicidal activity of the compound. nih.gov

N-Dealkylation: Following or preceding dechlorination, microbial enzymes can cleave the alkyl side chains from the triazine ring. For this compound, it is hypothesized that the dichloroethyl group would be a target for such microbial action.

Deamination: The amino groups on the triazine ring can be hydrolytically removed.

Ring Cleavage: Once the substituents are removed, the resulting intermediate, typically cyanuric acid, undergoes further microbial hydrolysis. The triazine ring is cleaved to produce ammonia and carbon dioxide, which can then be assimilated into the natural carbon and nitrogen cycles. mdpi.com

Numerous bacterial species have been identified with the ability to degrade s-triazine herbicides, with genera such as Pseudomonas and Arthrobacter being prominent examples. mdpi.comnih.gov These bacteria often possess specific genes that encode for the enzymes responsible for the degradation cascade.

Enzymatic Degradation Mechanisms (purely chemical, not biological impact)

The microbial degradation of chloro-s-triazines is facilitated by a specific consortium of enzymes. Although no enzymes have been characterized for their activity on this compound, the enzymatic mechanisms for compounds like atrazine are well understood and provide a model for potential degradation. These enzymes are typically hydrolases belonging to the amidohydrolase superfamily. mdpi.com

The enzymatic cascade for related s-triazines generally proceeds as follows:

Triazine Hydrolase (e.g., AtzA or TrzN): This class of enzymes catalyzes the initial hydrolytic dechlorination of the s-triazine ring, replacing the chlorine atom with a hydroxyl group (-OH). nih.govmdpi.com This step transforms the chloro-s-triazine into its hydroxy-analogue (e.g., hydroxyatrazine from atrazine).

Hydroxy-s-triazine Hydrolases (e.g., AtzB, AtzC): A subsequent series of hydrolases acts on the N-alkyl side chains of the hydroxy-triazine intermediate. For example, AtzB catalyzes the removal of an ethylamino group, and AtzC removes an isopropylamino group. nih.govresearchgate.net These steps eventually lead to the formation of cyanuric acid.

Cyanuric Acid Amidohydrolase (e.g., AtzD): This enzyme initiates the cleavage of the triazine ring by hydrolyzing cyanuric acid to biuret (B89757).

Biuret Hydrolase (e.g., AtzE) and Urease (e.g., AtzF): Further enzymatic steps degrade biuret into urea (B33335) and finally into ammonia and carbon dioxide.

This sequence of enzymatic reactions effectively mineralizes the s-triazine structure, breaking it down into simple, environmentally benign components.

Fate in Environmental Compartments

Volatilization Studies and Atmospheric Fate

Specific studies on the volatilization and atmospheric fate of this compound have not been reported. However, for most s-triazine herbicides, volatilization from soil surfaces is not considered a major pathway of environmental dissipation. This is due to their relatively low vapor pressures and moderate to high sorption to soil particles.

Factors that could influence the volatilization potential of a triazine compound include:

Vapor Pressure: Compounds with higher vapor pressure are more likely to volatilize.

Soil Properties: Higher soil temperature and moisture content can increase volatilization rates.

Application Method: Incorporation of the compound into the soil typically reduces volatilization compared to surface application.

While direct atmospheric emissions from treated fields may be low, long-range atmospheric transport is possible for persistent compounds. Once in the atmosphere, the fate of chloro-s-triazines would be governed by photochemical reactions, although this area is less studied compared to their fate in soil and water.

Advanced Analytical Methodologies for Detection and Quantification of 2 1,1 Dichloroethyl 1,3,5 Triazine in Complex Non Biological Matrices

Chromatographic Separation Techniques

Chromatography is the principal technique for separating 2-(1,1-dichloroethyl)-1,3,5-triazine from other components within a sample matrix prior to detection. mdpi.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed for the analysis of triazine herbicides, with the choice depending on the specific properties of the analyte and the complexity of the sample. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of triazine compounds. nih.gov Method development for a chlorinated triazine like this compound typically involves reversed-phase chromatography. mdpi.com In this mode, a nonpolar stationary phase, most commonly octadecyl (C18) bonded silica (B1680970), is used with a polar mobile phase. mdpi.comusgs.gov

The separation is achieved by partitioning the analyte between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate multiple triazines with varying polarities in a single run. usgs.gov Common mobile phases consist of mixtures of water with organic solvents like acetonitrile (B52724) or methanol. mdpi.comusgs.gov To ensure good peak shape and reproducibility, additives such as ammonium (B1175870) acetate (B1210297) or formic acid may be incorporated into the mobile phase. thermofisher.com Detection is frequently accomplished using a UV detector, as triazines exhibit absorbance in the ultraviolet spectrum, or more advanced mass spectrometry detectors for higher sensitivity and selectivity. ijfas.com

Prior to HPLC analysis, a sample preparation step is often necessary to extract the analyte from the matrix and concentrate it. Techniques like solid-phase extraction (SPE) are commonly used for water samples, while microwave-assisted extraction (MAE) can be effective for soil matrices. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Triazine Analysis

ParameterTypical ConditionReference
ColumnC18 (e.g., 100 mm x 2.1 mm, 2.6 µm) thermofisher.com
Mobile PhaseA: Water with 5 mM Ammonium Acetate B: Methanol or Acetonitrile thermofisher.com
ElutionGradient usgs.gov
Flow Rate0.3 - 0.5 mL/min mdpi.comijfas.com
DetectorUV-Diode Array (DAD) or Mass Spectrometry (MS) researchgate.net
Sample PreparationSolid-Phase Extraction (SPE) for water; Microwave-Assisted Extraction (MAE) for soil nih.govresearchgate.net

Gas Chromatography (GC) for Volatile Triazine Derivatives

Gas chromatography (GC) is another powerful technique for the analysis of triazine herbicides, particularly for those that are thermally stable and sufficiently volatile. nih.gov The methodology is suitable for analyzing this compound and other similar chlorinated triazines. nih.gov In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. thermofisher.com

For triazine analysis, low-polarity capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, are commonly used. thermofisher.com The selection of the detector is crucial for achieving sensitivity and selectivity. Nitrogen-Phosphorus Detectors (NPD) are highly selective for nitrogen-containing compounds like triazines. usgs.gov However, Mass Spectrometry (MS) is the most widely used detector due to its ability to provide both quantification and structural confirmation. nih.govthermofisher.commdpi.com EPA Method 619, for instance, outlines a GC/MS procedure for determining triazine pesticides in wastewater. thermofisher.com

Sample preparation for GC analysis often involves a liquid-liquid extraction or solid-phase extraction, followed by concentration of the extract. nih.gov For some less volatile or more polar triazine metabolites, a derivatization step may be required to increase their volatility and improve chromatographic performance. researchgate.net

Table 2: Representative GC-MS Conditions for Triazine Analysis

ParameterTypical ConditionReference
ColumnTraceGOLD TG-5SilMS (or equivalent 5% phenyl phase) thermofisher.com
InjectorSplitless, ~275 °C thermofisher.com
Carrier GasHelium thermofisher.com
Oven ProgramTemperature gradient (e.g., 60 °C hold, ramp to 300 °C) thermofisher.com
DetectorMass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) nih.gov
Sample PreparationDispersive Liquid-Liquid Microextraction (DLLME) or SPE researchgate.net

Advanced Column Chemistries for Improved Resolution

To enhance the speed, efficiency, and resolution of triazine separations, advanced HPLC column technologies have been developed. These innovations move beyond traditional fully porous silica particles to provide superior chromatographic performance.

Core-Shell (Superficially Porous) Particles : Columns packed with core-shell particles, such as Accucore™ C18, feature a solid, non-porous core surrounded by a thin, porous outer layer. thermofisher.com This particle morphology reduces the diffusion path for analytes, leading to higher separation efficiency and allowing for faster analyses at lower backpressures compared to columns packed with sub-2 µm fully porous particles. thermofisher.com This technology has been successfully applied to achieve rapid and high-resolution separation of triazine mixtures. thermofisher.com

Porous Graphitic Carbon (PGC) : Columns with porous graphitic carbon stationary phases, like Hypercarb™, offer unique selectivity for separating structurally similar compounds. thermofisher.com PGC is stable over a wide pH range and at high temperatures. Utilizing elevated temperatures (e.g., 160 °C) with PGC columns can dramatically reduce analysis times for triazines—by 5 to 10 times compared to conventional HPLC—by lowering mobile phase viscosity and increasing analyte diffusion rates. thermofisher.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net When coupled with chromatographic separation (LC-MS or GC-MS), it provides exceptional sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmation of compounds like this compound in complex matrices. researchgate.netthermofisher.commdpi.com

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS) is an advanced technique where two mass analyzers are used in sequence to significantly improve selectivity and reduce chemical noise. wikipedia.org A common configuration is the triple quadrupole (QqQ) mass spectrometer. thermofisher.com The process involves selecting a specific ion (the precursor ion) corresponding to the analyte of interest in the first quadrupole, fragmenting it in a collision cell, and then detecting one or more specific fragment ions (product ions) in the third quadrupole. wikipedia.org

This technique, often operated in Selected Reaction Monitoring (SRM) mode, is highly specific because it monitors a unique precursor-to-product ion transition for each analyte. capes.gov.br This specificity allows for accurate quantification even in complex matrices where co-eluting interferences might be present. capes.gov.br The development of an MS/MS method for this compound would involve optimizing the ionization conditions and identifying its unique precursor and product ions and the optimal collision energy to produce them.

Table 3: Example Precursor and Product Ions for MS/MS Analysis of Common Triazines

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
Atrazine (B1667683)216.1174.1104.1 thermofisher.com
Simazine (B1681756)202.1132.1124.1 thermofisher.com
Cyanazine241.1214.1104.1 thermofisher.com
Propazine230.1188.1146.1 thermofisher.com

Note: These values are illustrative for common triazines. Specific ions for this compound would need to be determined experimentally.

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) is a technique that measures the m/z ratio of an ion to several decimal places, providing a highly accurate or "exact" mass. bioanalysis-zone.com Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers are capable of HRMS. researchgate.net

The primary advantage of HRMS is its ability to determine the elemental formula of a compound based on its exact mass. researchgate.netmeasurlabs.com While two different compounds might have the same nominal mass (whole number), their exact masses will differ due to the mass defect of their constituent atoms. researchgate.net This capability is invaluable for the unambiguous identification and confirmation of target compounds like this compound, especially when authentic reference standards are unavailable. bioanalysis-zone.com It is also a powerful tool in non-target screening to identify unknown transformation products or metabolites in environmental samples. azolifesciences.com Methods using ultrahigh-performance liquid chromatography coupled with HRMS have demonstrated excellent performance for the simultaneous determination of numerous triazines in drinking water, achieving low limits of detection (in the ng/L range) and high precision. nih.gov

Spectroscopic Methods for Environmental Monitoring (excluding human exposure)

Spectroscopic methods offer rapid and sensitive means for the detection and quantification of chemical compounds in environmental samples.

UV-Vis spectroscopy is a valuable tool for determining the concentration of aromatic and conjugated compounds like triazines, which exhibit characteristic absorbance in the ultraviolet region of the electromagnetic spectrum. The concentration of an analyte in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law.

For triazine herbicides, UV absorbance is typically measured in the range of 220-280 nm. researchgate.net The exact wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally by scanning a solution of the pure compound. Once the λmax is established, a calibration curve can be generated by measuring the absorbance of a series of standard solutions of known concentrations. This curve can then be used to determine the concentration of the compound in unknown samples.

It is important to note that the presence of other UV-absorbing compounds in a complex matrix can interfere with the measurement. Therefore, sample preparation techniques are often necessary to isolate the analyte of interest.

Table 1: Hypothetical UV-Vis Spectroscopy Parameters for Triazine Analysis

ParameterValue/RangeNotes
Wavelength of Maximum Absorbance (λmax)220 - 280 nmSpecific value for this compound requires experimental determination.
Molar Absorptivity (ε)104 - 105 L mol-1 cm-1This is a typical range for triazine compounds and would need to be determined experimentally for the specific analyte.
SolventAcetonitrile, Methanol, WaterChoice of solvent can influence the λmax and molar absorptivity.
Linearity Range0.1 - 10 mg/LDependent on the specific instrumentation and experimental conditions.

This table presents typical values for triazine compounds. Specific data for this compound is not currently available in the cited literature and would require experimental validation.

Fluorescence spectroscopy is a highly sensitive technique that can be used for the trace detection of fluorescent compounds. While many triazine herbicides are not naturally fluorescent, derivatization with a fluorescent tag can enable their detection at very low concentrations. Alternatively, some studies have explored the intrinsic fluorescence of certain triazine derivatives or the use of fluorescent probes that are quenched or enhanced in the presence of the target analyte. acs.orgresearchgate.net

The application of fluorescence spectroscopy for the direct detection of this compound would first require an investigation of its native fluorescence properties. If it is non-fluorescent, methods for derivatization would need to be developed. The sensitivity of this technique makes it particularly suitable for environmental monitoring where contaminant levels can be extremely low.

Sample Preparation Techniques for Complex Environmental or Industrial Matrices

Effective sample preparation is a critical step in the analysis of trace contaminants in complex matrices. The goal is to isolate and concentrate the analyte of interest while removing interfering substances.

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and clean-up of analytes from liquid samples. The optimization of SPE methods for triazine herbicides typically involves the selection of an appropriate sorbent material, conditioning solvents, sample loading conditions, washing steps, and elution solvents.

For polar herbicides like many triazines, polymeric sorbents such as Oasis HLB are often employed. researchgate.net The optimization process would involve testing various parameters to achieve the highest recovery of this compound.

Table 2: General SPE Optimization Parameters for Triazine Herbicides

ParameterConditionsPurpose
SorbentPolymeric (e.g., Oasis HLB), C18Selection is based on the polarity of the analyte.
ConditioningMethanol followed by waterTo activate the sorbent and ensure proper interaction with the sample.
Sample LoadingpH adjustment (often to neutral)To ensure the analyte is in a form that will be retained by the sorbent.
WashingWater or a weak organic solvent mixtureTo remove interfering compounds that are less strongly retained than the analyte.
ElutionMethanol, Acetonitrile, Dichloromethane (B109758)To desorb the analyte from the sorbent for subsequent analysis.

This table provides a general guideline for SPE method development for triazine compounds. Optimal conditions for this compound must be determined experimentally.

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of triazine herbicides from aqueous samples, solvents such as dichloromethane or a mixture of hexane (B92381) and acetone (B3395972) are commonly used. epa.gov

The efficiency of LLE can be optimized by adjusting the pH of the aqueous sample to ensure the analyte is in its neutral form, thereby increasing its solubility in the organic solvent. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.

Development of Novel Sensor Technologies (non-biological)

The development of novel sensor technologies offers the potential for rapid, on-site, and continuous monitoring of environmental pollutants. For triazine compounds, research has been conducted on various types of sensors, including electrochemical and optical sensors. mdpi.comresearchgate.net

Electrochemical sensors for herbicides often rely on the direct oxidation or reduction of the analyte at an electrode surface. mdpi.comresearchgate.netacs.orgbohrium.comnih.gov The development of a sensor for this compound would involve investigating its electrochemical properties and designing an electrode material with high sensitivity and selectivity.

Optical sensors, on the other hand, can be based on changes in absorbance, fluorescence, or surface plasmon resonance upon interaction of the analyte with a sensing material. mdpi.comnih.govmdpi.com For instance, molecularly imprinted polymers (MIPs) that selectively bind to a target molecule can be integrated with optical transducers to create highly specific sensors. While specific sensors for this compound have not been reported, the principles used for other triazines could be adapted for its detection.

Historical Context, Current Challenges, and Future Directions in 2 1,1 Dichloroethyl 1,3,5 Triazine Research

Evolution of Research on Triazine Chemistry and Dichloroethyl Moieties

The journey of triazine chemistry began with the first synthesis of a 1,3,5-triazine (B166579), which is considered one of the oldest heterocyclic compounds. mdpi.com A pivotal moment in the history of organic synthesis was Friedrich Wöhler's 1828 synthesis of urea (B33335), which debunked the "vital force" theory and opened the door for laboratory synthesis of organic compounds, including triazines. chemistry.com.pkankara.edu.tr The latter half of the 19th century saw more systematic studies of organic compounds. rroij.com For instance, J. Wilbrand first synthesized trinitrotoluene (TNT) in 1863, initially for use as a yellow dye. chemistry.com.pk

The development of 1,3,5-triazine derivatives gained significant momentum in the 20th century. In 1952, a Swiss research group developed the first triazine herbicides, simazine (B1681756) and chlorazine. core.ac.uk This discovery highlighted the vast potential of triazine compounds in various applications. core.ac.uk The unique reactivity of cyanuric chloride, a key 1,3,5-triazine derivative, allows for the sequential substitution of its chlorine atoms at different temperatures, enabling the synthesis of a wide array of derivatives with diverse functionalities. core.ac.uk This has led to their use in reactive dyes, polymers, and pharmaceuticals. core.ac.uknih.gov

The incorporation of dichloroethyl moieties into organic molecules has been a subject of interest due to the unique chemical properties these groups impart. The presence of two chlorine atoms on the same carbon atom significantly influences the molecule's reactivity and electronic properties. Research into molecules containing such moieties has been driven by their potential applications in various fields, including as intermediates in organic synthesis and as building blocks for more complex molecules.

Current Research Gaps and Unresolved Questions

Despite significant progress, several challenges and unanswered questions remain in the field of triazine chemistry, particularly concerning complex derivatives like 2-(1,1-dichloroethyl)-1,3,5-triazine.

Achieving stereoselectivity in the synthesis of chiral triazine derivatives remains a significant hurdle. Many potential applications, especially in pharmacology, require enantiomerically pure compounds. The development of synthetic methods that can control the three-dimensional arrangement of atoms in these molecules is an ongoing area of research. The synthesis of complex triazine derivatives can often result in a mixture of products, necessitating challenging and often inefficient purification steps. nih.gov

A complete understanding of the reaction mechanisms involved in the synthesis and transformation of substituted triazines is not always available. For example, the precise mechanism of H₂S scavenging by certain triazine derivatives involves multiple steps, and while models have been proposed, further experimental and computational studies are needed for full validation. nih.govresearchgate.net The reactivity of the 1,3,5-triazine ring is influenced by its weaker resonance energy compared to benzene (B151609), making it more susceptible to nucleophilic substitution. mdpi.comnih.gov The interplay of various substituents, like the dichloroethyl group, on the triazine core can lead to complex and sometimes unexpected chemical behavior. chim.it Investigating these mechanisms is crucial for optimizing reaction conditions and designing more efficient synthetic routes. acs.org

Emerging Trends in Triazine Derivative Research

The field of triazine chemistry is continually evolving, with new technologies and methodologies driving innovation.

A significant trend in chemical synthesis is the adoption of flow chemistry and automation. researchgate.net These technologies offer numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and greater efficiency. nih.govsyrris.com For the synthesis of triazine derivatives, flow chemistry can enable precise control over reaction parameters such as temperature and mixing, leading to higher yields and purity. rsc.orgmit.edu Automation, coupled with machine learning algorithms, has the potential to accelerate the discovery and optimization of new synthetic pathways for complex triazine-based molecules. researchgate.netnih.gov This approach allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries for various applications. syrris.com

There is a growing emphasis on developing "green" and sustainable chemical processes, and triazine chemistry is no exception. chim.it Researchers are exploring more environmentally friendly synthetic methods, such as microwave-assisted and ultrasound-assisted synthesis, to reduce energy consumption and the use of hazardous solvents. mdpi.comnih.govresearchgate.net Triazine derivatives themselves are being investigated for their role in sustainable applications. For example, they are being used to develop more efficient and stable electrocatalysts for reactions like the reduction of nitrate (B79036) to ammonia (B1221849), which could offer a more sustainable alternative to the energy-intensive Haber-Bosch process. nih.govresearchgate.net The inherent flame-retardant properties of some triazine derivatives also make them attractive for developing safer materials. rsc.org

Future Perspectives for this compound as a Platform Molecule

The unique structural features of this compound, namely the reactive dichloroethyl group and the versatile triazine core, position it as a promising platform molecule for a variety of chemical applications. The 1,3,5-triazine scaffold is a well-established building block in medicinal chemistry and materials science due to its structural similarity to nucleobases and its capacity for sequential, controlled substitutions. nih.govrsc.orgresearchgate.net The future utility of this compound is envisioned in the development of novel functional molecules, advanced materials, and bioconjugates.

Synthesis of Novel Derivatives: The 1,3,5-triazine ring is an exceptionally versatile scaffold for creating diverse molecular architectures. researchgate.net Analogous to widely used precursors like 2,4,6-trichloro-1,3,5-triazine (TCT), the chlorine atoms on the triazine ring can be substituted in a stepwise manner by various nucleophiles. frontiersin.org This allows for the precise introduction of different functional groups, leading to libraries of novel compounds. rsc.orgijcps.org Research on related triazine structures has shown that modifications can lead to derivatives with significant biological activities, including anticancer and enzyme-inhibiting properties. nih.govnih.govnih.gov The dichloroethyl moiety on this compound offers an additional, distinct site for chemical modification, potentially through elimination or substitution reactions, further expanding the range of accessible derivatives.

Applications in Bioconjugation: Triazine-based compounds, particularly TCT and its derivatives, have been effectively utilized as linkers in bioconjugation. nih.govresearchgate.net These molecules can covalently connect different molecular entities, such as peptides, proteins, or drug molecules. nih.govmdpi.com The ability of the triazine core to react with multiple nucleophiles under controlled conditions makes it an ideal scaffold for creating complex bioconjugates. researchgate.net this compound could potentially serve as a trifunctional linker, with reactive sites on both the triazine ring and the ethyl side chain. This could enable the development of next-generation antibody-drug conjugates or other targeted therapeutic agents. Recent studies have highlighted the use of functionalized triazines for cysteine-specific modification of proteins, opening new avenues for peptide-based drug development and chemical biology research. nih.gov

Development of Advanced Materials: The triazine ring is known for its thermal stability and rigid, planar structure, making it a valuable component in materials science. Triazine derivatives are being explored for applications ranging from leather tanning agents to components of nanocarriers for drug delivery. kashanu.ac.irunive.it For instance, 2,4,6-trichloro-1,3,5-triazine has been used to functionalize graphene oxide nanosheets for chemotherapy applications. kashanu.ac.ir The reactivity of this compound could be harnessed to incorporate it into polymer backbones or to functionalize surfaces, thereby creating materials with tailored properties such as enhanced thermal resistance, specific binding capabilities, or catalytic activity.

Below is an interactive data table summarizing the potential future applications of this compound as a platform molecule.

Application Area Potential Role of this compound Key Research Focus Relevant Analogs/Concepts
Medicinal Chemistry Core scaffold for novel therapeutic agents.Synthesis of libraries of derivatives for screening against various biological targets (e.g., kinases, proteases). nih.gov1,3,5-Triazine nitrogen mustards, Triazine-based enzyme inhibitors. nih.govnih.gov
Bioconjugation Multifunctional linker for attaching biomolecules.Development of antibody-drug conjugates, targeted imaging agents, and functionalized peptides. nih.govnih.gov2,4,6-Trichloro-1,3,5-triazine (TCT), Azido-dichloro-triazine linkers. nih.govresearchgate.net
Materials Science Monomer for functional polymers or surface modifier.Creation of porous organic frameworks, functionalized nanoparticles, and specialty polymers with high thermal stability. kashanu.ac.irTriazine-functionalized graphene oxide, Triazine-based tanning agents. kashanu.ac.irunive.it
Catalysis Ligand scaffold for organometallic catalysts.Design of catalysts with specific steric and electronic properties for asymmetric synthesis or cross-coupling reactions.2,4,6-tris(4-pyridyl)-1,3,5-triazine (4-tpt) in metal-organic frameworks. researchgate.net

Interdisciplinary Research Opportunities

The exploration of this compound's full potential necessitates a collaborative, interdisciplinary approach. The complex nature of developing this compound from a basic chemical entity into functional products for medicine or materials science requires expertise from a range of scientific fields.

Organic Synthesis and Medicinal Chemistry: The foundational research will involve synthetic organic chemists developing efficient and scalable methods to produce this compound and its derivatives. Collaboration with medicinal chemists is crucial for designing and synthesizing novel compounds with potential therapeutic value. nih.govnih.gov This partnership would guide the synthetic efforts towards molecules with desirable properties for targeting specific diseases, such as cancer or neurodegenerative disorders. nih.gov The synthesis of hybrid molecules, combining the triazine core with other biologically active moieties like peptides or known enzyme inhibitors, represents a particularly fruitful area of investigation. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling: Before extensive synthetic work is undertaken, computational chemists can play a vital role in predicting the reactivity, stability, and potential biological activity of proposed derivatives. Molecular docking studies, for example, can help identify which derivatives are most likely to bind to a specific biological target, such as an enzyme's active site. nih.govmdpi.com This in silico screening can prioritize the most promising candidates for synthesis, saving significant time and resources. Theoretical studies can also elucidate the reaction mechanisms for nucleophilic substitution on the triazine ring, guiding the experimental conditions for selective synthesis. frontiersin.org

Materials Science and Engineering: The development of new materials based on this compound requires a partnership between synthetic chemists and materials scientists. Chemists can functionalize the platform molecule, while materials scientists can characterize the resulting polymers or surface-modified materials to assess their mechanical, thermal, and electronic properties. This collaboration could lead to the creation of advanced materials for a wide range of applications, from sustainable industrial processes like chrome-free leather tanning to high-performance composites. unive.it

Chemical Biology and Pharmacology: To translate novel triazine derivatives into potential therapeutics, collaboration with chemical biologists and pharmacologists is essential. Chemical biologists can use these compounds as molecular probes to study complex biological processes. Pharmacologists would be responsible for evaluating the biological effects of these compounds in cellular and animal models. This includes assessing their efficacy and mechanism of action, which is critical for any potential clinical application. nih.gov The use of triazine derivatives as linkers for bioconjugation is a prime example of the synergy between synthetic chemistry and chemical biology. nih.govnih.gov

The following table outlines key interdisciplinary research opportunities involving this compound.

Interdisciplinary Fields Collaborative Research Focus Potential Outcomes
Organic Synthesis & Medicinal ChemistryDesign and synthesis of targeted libraries of 1,3,5-triazine derivatives. nih.govnih.govIdentification of lead compounds for drug discovery programs (e.g., anticancer, anti-Alzheimer's agents). nih.govnih.gov
Computational Chemistry & Synthetic ChemistryIn silico prediction of reactivity and biological activity to guide synthetic targets. frontiersin.orgmdpi.comMore efficient and focused synthesis of high-potential molecules; deeper understanding of structure-activity relationships.
Materials Science & Polymer ChemistryIncorporation of the triazine moiety into novel polymers and nanocomposites. kashanu.ac.irDevelopment of advanced materials with enhanced thermal stability, new electronic properties, or for sustainable technologies. unive.it
Chemical Biology & PharmacologyUse of functionalized triazines as bioconjugation linkers and molecular probes to study biological systems. nih.govnih.govNovel tools for basic research, targeted drug delivery systems, and a better understanding of disease mechanisms.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(1,1-dichloroethyl)-1,3,5-triazine derivatives?

  • Methodological Answer : Synthesis optimization involves controlling reaction stoichiometry, temperature, and catalyst selection. For example, in analogous triazine derivatives (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine), stepwise reactions under ice-cooled conditions (0–5°C) with controlled amine addition minimize side reactions . Catalyst choice (e.g., DIPEA) and solvent polarity (e.g., dichloromethane) significantly impact yield and purity. Post-synthesis purification via hexane washing or recrystallization from toluene is critical for isolating high-purity products .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use orthogonal techniques:
  • Single-crystal X-ray diffraction resolves bond angles and dihedral angles (e.g., confirming coplanarity of triazine and substituent moieties ).
  • NMR spectroscopy (¹H, ¹³C, ³¹P if applicable) identifies substituent integration and electronic environments. For example, δ 3.85–4.00 ppm in ¹H-NMR corresponds to methoxy groups in triazine derivatives .
  • Mass spectrometry (ESI-MS) validates molecular weight with adducts (e.g., [M+Na]+ peaks) .

Q. What solvents and bases are most effective for catalytic amide-forming reactions involving triazine derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reactivity by stabilizing intermediates. Tertiary amines like DIPEA or DMAP are preferred due to their moderate basicity, which avoids excessive deprotonation of reactants. Studies on 2-chloro-4,6-dimethoxy-1,3,5-triazine show that basicity mismatches between catalysts and reactants can reduce yields by 15–20% .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactivity in this compound?

  • Methodological Answer : Computational modeling (DFT) can predict reaction pathways. For example, in trichlorotriazine derivatives, the first chlorine substitution is highly reactive, while subsequent substitutions require harsher conditions (e.g., elevated temperatures or stronger nucleophiles) due to decreased electron-withdrawing effects . Steric hindrance from bulky substituents (e.g., diphenyl groups) slows reaction kinetics, as seen in 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis .

Q. What strategies resolve contradictions in reaction yield data across studies?

  • Methodological Answer :
  • Controlled replication : Standardize variables (solvent purity, catalyst batch).
  • In situ monitoring : Use techniques like FT-IR or HPLC to track intermediate formation. For instance, discrepancies in peptide coupling yields with CDMT may arise from unaccounted moisture levels .
  • Statistical analysis : Apply ANOVA to identify outliers in triazine reaction datasets .

Q. How can researchers design experiments to probe the mechanistic role of this compound in radical reactions?

  • Methodological Answer :
  • Radical trapping : Use TEMPO or DPPH to quench intermediates and confirm radical pathways.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
  • EPR spectroscopy : Detect transient radical species, as demonstrated in hydrated electron reactions with triazine derivatives .

Key Research Findings

  • Synthetic Scalability : Multikilogram-scale synthesis of triazine derivatives is achievable via stepwise temperature control and solvent recycling .
  • Electron Transport Applications : Diphenyl-substituted triazines exhibit high electron mobility (µe ~ 10⁻³ cm²/Vs), making them viable for OLED materials .
  • Mechanistic Insights : Intramolecular C–H···N interactions stabilize crystal packing in triazine derivatives, confirmed via X-ray .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.